Propyl 2,4-dioxovalerate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
39526-01-7 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
propyl 2,4-dioxopentanoate |
InChI |
InChI=1S/C8H12O4/c1-3-4-12-8(11)7(10)5-6(2)9/h3-5H2,1-2H3 |
InChI Key |
JTIYNCLFBJDPQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(=O)CC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Propyl 2,4-dioxovalerate and its Analogue, Ethyl 2,4-dioxovalerate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties of Propyl 2,4-dioxovalerate and its more extensively studied analogue, Ethyl 2,4-dioxovalerate. Due to a significant disparity in available research, this document will primarily focus on Ethyl 2,4-dioxovalerate, a versatile intermediate in organic synthesis with potential applications in medicinal chemistry. Where available, information on this compound will be presented. This guide is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis and drug development.
Chemical Identity and Physical Properties
This compound and Ethyl 2,4-dioxovalerate are β-keto esters, a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester. The ethyl analogue is more commonly referenced in scientific literature and commercial databases.
Table 1: Chemical Identifiers
| Identifier | This compound | Ethyl 2,4-dioxovalerate |
| CAS Number | 39526-01-7[1] | 615-79-2[2][3][4] |
| Molecular Formula | C₈H₁₂O₄ | C₇H₁₀O₄[4] |
| Molecular Weight | 172.18 g/mol | 158.15 g/mol [2] |
| Synonyms | - | Ethyl acetopyruvate, Pentanoic acid, 2,4-dioxo-, ethyl ester[4] |
Table 2: Physical and Chemical Properties of Ethyl 2,4-dioxovalerate
| Property | Value |
| Appearance | Clear yellow liquid[3] |
| Melting Point | 16-18 °C[2][3] |
| Boiling Point | 101-103 °C at 12 mmHg[2][3] |
| Density | 1.126 g/mL at 25 °C[2][3] |
| Refractive Index | n20/D 1.474[2][3] |
| Solubility | Miscible with water, ether, chloroform, methanol, and ethanol[3] |
| Flash Point | >112 °C (>233.6 °F)[2] |
| Storage Temperature | 2-8°C[2] |
Experimental Protocols
Synthesis of Ethyl 2,4-dioxovalerate
A common method for the synthesis of Ethyl 2,4-dioxovalerate is the Claisen condensation reaction between diethyl oxalate and acetone, using sodium ethoxide as a base.[3][5]
Materials:
Procedure:
-
In a reaction vessel equipped with a stirrer, slowly add sodium ethoxide to anhydrous ethanol while cooling in an ice-salt bath. Stir until uniform.[3][5]
-
Prepare a mixed solution of acetone and diethyl oxalate.[3][5]
-
While maintaining the reaction temperature below -5°C, add the acetone and diethyl oxalate mixture dropwise to the sodium ethoxide solution with continuous stirring over a period of 3 hours.[3][5]
-
After the addition is complete, slowly pour the reaction mixture into ice water.[3][5]
-
Adjust the pH of the aqueous mixture to approximately 4 using 1 M hydrochloric acid.[3][5]
-
Combine the organic layers, wash twice with water, and then dry over anhydrous sodium sulfate.[3][5]
-
Filter the solution and concentrate the organic layer under reduced pressure to yield the product as a yellow liquid. This procedure has been reported to yield the product in 94% yield and 96% purity.[3][5]
Reactivity and Applications
Ethyl 2,4-dioxovalerate is a valuable building block in organic synthesis, primarily due to the reactivity of its dicarbonyl moiety.
-
Synthesis of Heterocycles: It is a key precursor in the synthesis of various heterocyclic compounds, notably pyrazole derivatives.[2][3] These structures are of significant interest in medicinal chemistry due to their diverse biological activities. For instance, it has been used in the preparation of 1H-pyrazolo-[3,4-d]-pyridazin-7(6H)-one core analogs.[2]
-
Asymmetric Hydrogenation: The asymmetric hydrogenation of Ethyl 2,4-dioxovalerate using chiral rhodium or ruthenium catalysts is a method to produce 2-hydroxy-4-methyltetrahydrofuran-2-one, a chiral lactone.[2][3]
-
Potential Antifungal Agent: Research has indicated that Ethyl 2,4-dioxovalerate may possess antifungal properties.[2][3]
Biological Context: Metabolism of β-Keto Esters
While specific signaling pathways involving Propyl or Ethyl 2,4-dioxovalerate have not been elucidated in the available literature, the metabolism of related β-keto compounds, such as ketone bodies, is well-documented. In states of low glucose availability, the liver produces ketone bodies from the breakdown of fatty acids.[6][7][8] These ketone bodies can be utilized by extrahepatic tissues, including the brain and muscles, as an energy source.[6][7] The breakdown of ketone bodies, a process called ketolysis, regenerates acetyl-CoA, which then enters the citric acid cycle for ATP production.[6][7][8] It is plausible that β-keto esters like Ethyl 2,4-dioxovalerate could be metabolized via similar pathways, although specific enzymes and regulatory mechanisms would likely differ.
Spectral Data for Ethyl 2,4-dioxovalerate
While the raw spectral data is not provided here, the following information has been reported:
-
Infrared (IR) Spectrum: An authentic IR spectrum is available for this compound.[9]
-
Mass Spectrometry (MS): Mass spectral data from electron ionization (EI) is available.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR data have been reported.
Safety and Handling
Ethyl 2,4-dioxovalerate should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the material safety data sheet (MSDS) before use.
-
Personal Protective Equipment: Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin and eye contact.[2]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. For maintaining product quality, refrigeration is recommended.[2]
-
Incompatibilities: Avoid contact with bases and oxidizing agents.[2]
Conclusion
Ethyl 2,4-dioxovalerate is a well-characterized β-keto ester with established synthetic utility and potential biological activity. Its chemical properties and reactivity make it a valuable tool for researchers in organic synthesis and drug discovery. In contrast, this compound remains a less-explored compound, presenting an opportunity for further investigation into its properties and potential applications. This guide provides a foundational understanding of these compounds, highlighting the need for continued research to fully elucidate their biological roles and therapeutic potential.
References
- 1. This compound | 39526-01-7 [amp.chemicalbook.com]
- 2. 乙酰丙酮酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Ethyl 2,4-dioxovalerate | 615-79-2 [chemicalbook.com]
- 4. Ethyl 2,4-dioxovalerate [webbook.nist.gov]
- 5. Ethyl 2,4-dioxovalerate synthesis - chemicalbook [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Ethyl 2,4-dioxovalerate, 98%, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Ethyl 2,4-dioxovalerate [webbook.nist.gov]
An In-depth Technical Guide to Propyl 2,4-dioxovalerate
Chemical and Physical Properties
Propyl 2,4-dioxovalerate is an organic compound belonging to the family of beta-keto esters. These compounds are valuable intermediates in organic synthesis. The following table summarizes the known physicochemical properties of this compound and provides a comparison with its ethyl analog.
| Property | This compound | Ethyl 2,4-dioxovalerate |
| CAS Number | 39526-01-7 | 615-79-2 |
| Molecular Formula | C8H12O4 | C7H10O4 |
| Molecular Weight | 172.18 g/mol | 158.15 g/mol |
| Synonyms | 2,4-Dioxopentanoic acid propyl ester | Ethyl acetonoxalate, Ethyl acetopyruvate |
| Physical State | Not specified (likely liquid) | Clear yellow liquid |
| Boiling Point | Not specified | 101-103 °C at 12 mmHg |
| Density | Not specified | 1.126 g/mL at 25 °C |
| Refractive Index | Not specified | n20/D 1.474 |
Synthesis of Dioxovalerate Esters: A Representative Protocol
The synthesis of dioxovalerate esters is typically achieved via a Claisen condensation reaction between an oxalate ester and a ketone. The following protocol details the synthesis of Ethyl 2,4-dioxovalerate and can be adapted for the synthesis of the propyl analog by substituting diethyl oxalate with dipropyl oxalate and sodium ethoxide with sodium propoxide.
Experimental Protocol: Synthesis of Ethyl 2,4-dioxovalerate
Materials:
-
Sodium ethoxide
-
Anhydrous ethanol
-
Acetone
-
Diethyl oxalate
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ice-salt bath
-
Standard laboratory glassware
Procedure:
-
Under an inert atmosphere, slowly add sodium ethoxide (0.45 mol) to 300 mL of anhydrous ethanol in a flask cooled with an ice-salt bath, ensuring the temperature is maintained below -5°C. Stir the mixture until the sodium ethoxide is fully dissolved.
-
In a separate vessel, prepare a mixture of acetone (0.3 mol) and diethyl oxalate (0.32 mol).
-
Add the acetone-diethyl oxalate mixture dropwise to the sodium ethoxide solution over a period of 3 hours, while vigorously stirring and maintaining the reaction temperature below -5°C.
-
After the addition is complete, allow the reaction to proceed for an additional hour at the same temperature.
-
Slowly pour the reaction mixture into a beaker containing ice water.
-
Adjust the pH of the aqueous solution to approximately 4 using 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash them twice with water, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by vacuum distillation.
Synthesis Workflow
Conceptual Biological Screening Workflow
Given the lack of biological data for this compound, a generalized workflow for the initial biological screening of a novel chemical entity is presented below. This workflow outlines the typical progression from in vitro assays to more complex cellular and organismal models.
Hypothetical Target Pathway: Kinase Signaling
Derivatives of dioxovalerates, such as pyrazoles, are known to function as kinase inhibitors. Kinases are critical components of signaling pathways that regulate numerous cellular processes. The diagram below illustrates a generic kinase signaling cascade that could be a hypothetical target for a derivative of this compound.
Conclusion and Future Directions
This compound, with CAS number 39526-01-7, represents a chemical entity with potential applications in synthetic chemistry as a building block for more complex molecules. While specific biological data for this compound is currently lacking, its structural similarity to other well-studied dioxovalerate esters suggests its utility in the synthesis of heterocyclic compounds which may possess interesting pharmacological properties.
Future research should focus on the synthesis and purification of this compound, followed by a systematic evaluation of its biological activities through the implementation of screening workflows similar to the one outlined in this guide. Characterization of its reactivity and potential as a precursor for novel chemical libraries will be crucial in unlocking its full potential for researchers, scientists, and drug development professionals.
Propyl 2,4-dioxovalerate molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the molecular structure, properties, and available data for propyl 2,4-dioxovalerate. Due to the limited availability of specific experimental and biological data for this compound, information on the closely related analogue, ethyl 2,4-dioxovalerate, is included for comparative purposes.
Molecular Structure and Chemical Formula
This compound, also known by its IUPAC name propyl 2,4-dioxopentanoate, is an organic compound with the chemical formula C8H12O4.[1] Its structure features a propyl ester group and two ketone functionalities, making it a beta-keto ester.
Molecular Identifiers:
| Identifier | Value |
| CAS Number | 39526-01-7[1][2][3] |
| Molecular Formula | C8H12O4[1] |
| Molecular Weight | 172.178 g/mol [1] |
| IUPAC Name | propyl 2,4-dioxopentanoate[4] |
| SMILES | CCCOC(=O)C(=O)CC(=O)C[4] |
| InChI | InChI=1S/C8H12O4.Na/c1-3-4-12-8(11)7(10)5-6(2)9;/h3-5H2,1-2H3;/q;+1[4] |
| InChIKey | FIPAEIKICUHMCQ-UHFFFAOYSA-N[4] |
Physicochemical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value |
| Boiling Point | 233.8°C at 760 mmHg[1] |
| Density | 1.087 g/cm³[1] |
| Refractive Index | 1.43[1] |
| Flash Point | 95.5°C[1] |
Synthesis and Experimental Protocols
Reference Protocol: Synthesis of Ethyl 2,4-dioxovalerate
The following protocol for the synthesis of ethyl 2,4-dioxovalerate is provided as a reference.
Materials:
-
Sodium ethoxide
-
Anhydrous ethanol
-
Acetone
-
Diethyl oxalate
-
Hydrochloric acid (1 mol/L)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared and cooled in an ice-salt bath.
-
A mixture of acetone and diethyl oxalate is added dropwise to the sodium ethoxide solution while maintaining a low temperature (-5°C).[5]
-
The reaction mixture is stirred for several hours.
-
The mixture is then poured into ice water and the pH is adjusted to approximately 4 with hydrochloric acid.
-
The aqueous phase is extracted with ethyl acetate.
-
The combined organic layers are washed with water and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the product.
Biological Activity and Signaling Pathways
There is currently no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. Research on the biological effects of its analogue, ethyl 2,4-dioxovalerate, has suggested potential anti-fungal properties.[6] Further investigation is required to determine if this compound exhibits similar or other biological activities.
Visualizations
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Conceptual Synthesis Workflow for an Alkyl 2,4-dioxovalerate
References
- 1. Cas 39526-01-7,this compound | lookchem [lookchem.com]
- 2. Buy Potassium L-alaninate (EVT-15311191) | 34237-23-5 [evitachem.com]
- 3. This compound | 39526-01-7 [amp.chemicalbook.com]
- 4. Sodium;propyl 2,4-dioxopentanoate | C8H12NaO4+ | CID 91996636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 2,4-dioxovalerate synthesis - chemicalbook [chemicalbook.com]
- 6. Ethyl 2,4-dioxovalerate 97 615-79-2 [sigmaaldrich.com]
Technical Guide: Physicochemical Properties of Alkyl 2,4-Dioxovalerates
Introduction
Alkyl 2,4-dioxovalerates are organic compounds characterized by a five-carbon chain containing two ketone groups and an ester functionality. These molecules, particularly Ethyl 2,4-dioxovalerate, serve as versatile intermediates in organic synthesis. Their utility is prominent in the preparation of various heterocyclic compounds, such as pyrazoles and 1H-pyrazolo-[3,4-d]-pyridazin-7(6H)-one core analogs, which are of interest in medicinal chemistry.[1] Ethyl 2,4-dioxovalerate has also been investigated as a potential anti-fungal agent.[1]
Physicochemical Properties of Ethyl 2,4-Dioxovalerate
The following table summarizes the key physical and chemical properties of Ethyl 2,4-dioxovalerate.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₄ | [2][3][4] |
| Molecular Weight | 158.15 g/mol | [2][3][4][5][6] |
| CAS Number | 615-79-2 | [1][2][3][4][6] |
| Appearance | Clear yellow liquid | [1] |
| Melting Point | 16-18 °C (lit.) | [1][2][6][7][8][9][10] |
| Boiling Point | 101-103 °C at 12 mmHg (lit.) | [1][2][6][8][9][10] |
| Density | 1.126 g/mL at 25 °C (lit.) | [1][2][6][8][10] |
| Refractive Index | n20/D 1.474 (lit.) | [1][2][6][8] |
| Solubility | Miscible with water, ether, chloroform, methanol, and ethanol. | [1][2][8][10] |
| Flash Point | >230 °F (>110 °C) | [2][8][10] |
| Storage Temperature | 2-8°C | [6][8] |
Experimental Protocols
Synthesis of Ethyl 2,4-Dioxovalerate
A common method for the synthesis of Ethyl 2,4-dioxovalerate is the Claisen condensation reaction between diethyl oxalate and acetone.[5]
Materials:
-
Sodium ethoxide (30.0 g, 0.45 mol)
-
Anhydrous ethanol (300 mL)
-
Acetone (14.7 g, 0.3 mol)
-
Diethyl oxalate (46.7 g, 0.32 mol)
-
Ice-salt bath
-
Hydrochloric acid (1 mol/L)
-
Ethyl acetate (EA)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice water
-
In a reaction vessel, slowly add sodium ethoxide to anhydrous ethanol while cooling in an ice-salt bath and stirring continuously.
-
Prepare a separate mixture of acetone and diethyl oxalate.
-
Add the acetone-diethyl oxalate mixture dropwise to the sodium ethoxide solution, maintaining the reaction temperature below -5°C. Continue stirring for 3 hours.
-
After the reaction is complete, slowly pour the reaction mixture into ice water.
-
Adjust the pH of the aqueous solution to approximately 4 using 1 mol/L hydrochloric acid.
-
Extract the product from the aqueous phase using ethyl acetate.
-
Combine the organic layers and wash them twice with 150 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield the final product, a yellow liquid.
This procedure has been reported to yield approximately 46.5 g (94% yield) of Ethyl 2,4-dioxovalerate with 96% purity.[1][5] The product can often be used in subsequent reactions without further purification.[1][5]
Visualizations
Synthesis Workflow of Ethyl 2,4-Dioxovalerate
Caption: Workflow for the synthesis of Ethyl 2,4-dioxovalerate.
References
- 1. Ethyl 2,4-dioxovalerate | 615-79-2 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. Ethyl 2,4-dioxovalerate [webbook.nist.gov]
- 4. Ethyl 2,4-dioxovalerate [webbook.nist.gov]
- 5. Ethyl 2,4-dioxovalerate synthesis - chemicalbook [chemicalbook.com]
- 6. Ethyl 2,4-dioxovalerate 97 615-79-2 [sigmaaldrich.com]
- 7. parchem.com [parchem.com]
- 8. Ethyl 2,4-dioxovalerate | 615-79-2 [amp.chemicalbook.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. chembk.com [chembk.com]
Technical Guide: Physicochemical Properties of Propyl 2,4-dioxovalerate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth overview of the available physicochemical data for propyl 2,4-dioxovalerate. Due to the limited availability of experimental data for this specific compound, this guide also presents data for the closely related analogue, ethyl 2,4-dioxovalerate, as a valuable reference. Furthermore, detailed experimental protocols for determining melting and boiling points are provided to enable researchers to ascertain these properties for this compound.
Introduction
This compound (CAS No. 39526-01-7) is a β-keto ester of interest in various chemical synthesis applications. Accurate knowledge of its physical properties, such as melting and boiling points, is crucial for its purification, handling, and use in subsequent reactions. This guide addresses the current data available for this compound and provides standardized methodologies for its experimental characterization.
Physicochemical Data
A thorough literature search reveals a scarcity of experimentally determined physical properties for this compound. However, substantial data exists for the ethyl analogue, ethyl 2,4-dioxovalerate (CAS No. 615-79-2), which serves as a useful proxy for estimating the properties of the propyl ester. It is anticipated that the melting and boiling points of this compound will be slightly higher than those of its ethyl counterpart due to the increase in molecular weight.
Data Presentation: Comparison of 2,4-Dioxovalerate Esters
| Property | This compound | Ethyl 2,4-dioxovalerate |
| CAS Number | 39526-01-7 | 615-79-2 |
| Molecular Formula | C₈H₁₂O₄ | C₇H₁₀O₄ |
| Molecular Weight | 172.18 g/mol | 158.15 g/mol |
| Melting Point | Data not available | 16-18 °C[1][2][3] |
| Boiling Point | Data not available | 101-103 °C at 12 mmHg[1][2][3] |
Experimental Protocols
The following are detailed methodologies for the determination of the melting and boiling points of this compound.
3.1. Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the sample of this compound is pure and dry. If necessary, pulverize a small amount of the solid using a mortar and pestle.
-
Load a capillary tube by pressing the open end into the powdered sample. The sample should be packed to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid heating to determine a rough range.
-
For an accurate measurement, heat the block rapidly to about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
-
Allow the apparatus to cool before repeating the measurement with a fresh sample for accuracy.
3.2. Determination of Boiling Point (Micro Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. The following micro method is suitable for small sample volumes.
Apparatus:
-
Thiele tube or a small beaker with high-boiling mineral oil
-
Thermometer
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
Add a small amount (0.5-1 mL) of this compound to the small test tube.
-
Place a capillary tube, with its sealed end facing up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Clamp the thermometer so that the bulb and the sample are immersed in the oil bath of the Thiele tube. The open end of the test tube should be above the oil level.
-
Heat the side arm of the Thiele tube gently with a Bunsen burner or a micro-burner. The convection currents in the oil will ensure uniform heating.
-
As the temperature rises, air will be expelled from the capillary tube.
-
Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube.
-
Turn off the heat and allow the oil bath to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles slows and the liquid just begins to enter the capillary tube. Record this temperature.
-
For accuracy, repeat the procedure after the apparatus has cooled.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of a β-keto ester like this compound.
Caption: Synthesis and Characterization Workflow.
References
Spectroscopic Analysis of Propyl 2,4-dioxovalerate: A Technical Guide
A comprehensive analysis of the spectroscopic data for Propyl 2,4-dioxovalerate is not currently available in public databases. This guide presents a detailed examination of the spectroscopic data for its close structural analog, Ethyl 2,4-dioxovalerate, providing a strong predictive framework for the spectral characteristics of the propyl derivative.
This technical guide is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the spectroscopic properties of Ethyl 2,4-dioxovalerate. The provided data for the ethyl ester can be used to anticipate the spectral behavior of the propyl ester, with expected variations primarily in the signals corresponding to the ester alkyl chain.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for Ethyl 2,4-dioxovalerate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Ethyl 2,4-dioxovalerate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.39 | t | 3H | -OCH₂CH₃ |
| 2.33 | s | 3H | -C(O)CH₃ |
| 3.94 | s | 2H | -C(O)CH₂C(O)- |
| 4.38 | q | 2H | -OCH₂CH₃ |
Note: Data obtained from publicly available spectra. The solvent was not specified, but is likely CDCl₃.
Table 2: Predicted ¹³C NMR Spectroscopic Data for Ethyl 2,4-dioxovalerate
| Chemical Shift (δ) ppm | Assignment |
| 13.9 | -OCH₂CH₃ |
| 29.9 | -C(O)CH₃ |
| 48.9 | -C(O)CH₂C(O)- |
| 63.3 | -OCH₂CH₃ |
| 160.4 | Ester C=O |
| 189.9 | Ketone C=O (C2) |
| 198.9 | Ketone C=O (C4) |
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands for Ethyl 2,4-dioxovalerate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980 | Medium | C-H stretch (aliphatic) |
| 1750 | Strong | C=O stretch (ester) |
| 1720 | Strong | C=O stretch (ketone) |
| 1250 | Strong | C-O stretch (ester) |
Note: Data is from the NIST/EPA Gas-Phase Infrared Database.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Ethyl 2,4-dioxovalerate
| m/z | Relative Intensity | Assignment |
| 158 | 5% | [M]⁺ (Molecular Ion) |
| 115 | 30% | [M - C₂H₅O]⁺ |
| 87 | 100% | [M - COOC₂H₅]⁺ |
| 43 | 85% | [CH₃CO]⁺ |
Note: Data obtained from the NIST Mass Spectrometry Data Center, acquired via electron ionization (EI).[1]
Predicted Spectroscopic Data for this compound
Based on the data for the ethyl ester, the following spectral characteristics are predicted for this compound:
-
¹H NMR: The spectrum will be similar, with the triplet at ~1.39 ppm being replaced by a triplet at ~0.9 ppm for the terminal methyl group of the propyl chain. A new sextet will appear around 1.7 ppm for the central methylene group of the propyl chain, and the quartet at ~4.38 ppm will be replaced by a triplet at a slightly lower chemical shift for the -OCH₂- group.
-
¹³C NMR: The signals for the dioxovalerate portion of the molecule will be very similar. The ethyl ester signals will be replaced by three signals for the propyl group at approximately 10, 22, and 68 ppm.
-
IR Spectroscopy: The IR spectrum will be nearly identical to that of the ethyl ester, as the fundamental vibrational modes of the carbonyl and other functional groups will not be significantly affected by the change in the ester alkyl chain.
-
Mass Spectrometry: The molecular ion peak will be at m/z 172. Key fragments will be observed at m/z 115 (loss of the propyloxy radical) and m/z 87 (loss of the carboxypropyl group).
Experimental Protocols
Detailed experimental protocols for the acquisition of the presented data for Ethyl 2,4-dioxovalerate are not consistently available. The following are generalized protocols typical for the spectroscopic analysis of organic compounds.
NMR Spectroscopy
A sample of the compound (~5-10 mg) is dissolved in a deuterated solvent (~0.6 mL), typically deuterated chloroform (CDCl₃), and transferred to a 5 mm NMR tube. The spectrum is acquired on a 300 or 400 MHz spectrometer. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
IR Spectroscopy
For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer. For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. The gas-phase spectrum presented was obtained from the NIST/EPA Gas-Phase Infrared Database.
Mass Spectrometry
The mass spectrum was obtained using an electron ionization (EI) mass spectrometer. In this technique, the sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.
Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis and the relationship between the analyzed compounds.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Relationship between Ethyl and this compound for data prediction.
References
Spectroscopic Analysis of Propyl 2,4-dioxovalerate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Propyl 2,4-dioxovalerate. Due to the limited availability of experimental spectral data for this specific compound in public literature, this document leverages predictive methodologies and comparative data from analogous structures to offer a comprehensive spectroscopic profile. This guide is intended to support researchers in compound identification, structural elucidation, and quality control during the synthesis and development of related chemical entities.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on established NMR principles and data from structurally similar compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-a (CH₃) | ~ 2.20 | s | - |
| H-b (CH₂) | ~ 3.80 | s | - |
| H-c (OCH₂) | ~ 4.20 | t | ~ 6.7 |
| H-d (CH₂) | ~ 1.70 | sext | ~ 7.0 |
| H-e (CH₃) | ~ 0.95 | t | ~ 7.4 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (C=O, ketone) | ~ 200.0 |
| C-2 (C=O, ester) | ~ 165.0 |
| C-3 (CH₂) | ~ 48.0 |
| C-4 (C=O) | ~ 192.0 |
| C-5 (CH₃) | ~ 28.0 |
| C-6 (OCH₂) | ~ 68.0 |
| C-7 (CH₂) | ~ 22.0 |
| C-8 (CH₃) | ~ 10.0 |
Structural and NMR Correlation Diagram
The following diagram illustrates the chemical structure of this compound with assignments for the predicted proton and carbon signals.
Experimental Protocols
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules like this compound. Actual parameters may need to be optimized based on the specific instrument and sample concentration.
1. Sample Preparation
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.
2. ¹H NMR Spectroscopy Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-5 seconds
-
Acquisition Time (aq): 2-4 seconds
3. ¹³C NMR Spectroscopy Acquisition
-
Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: -10 to 220 ppm
-
Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C)
-
Relaxation Delay (d1): 2-5 seconds
-
Acquisition Time (aq): 1-2 seconds
4. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Logical Workflow for Spectroscopic Analysis
The following diagram outlines the logical workflow from sample preparation to structural elucidation using NMR spectroscopy.
Propyl 2,4-dioxovalerate: A Technical Guide to its Stability and Degradation Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl 2,4-dioxovalerate, a β-keto ester, is a molecule of interest in synthetic chemistry and potentially in drug development due to its reactive functional groups. Understanding the stability and degradation profile of this compound is critical for its synthesis, storage, handling, and for predicting its behavior in various experimental and physiological environments. This technical guide provides a comprehensive overview of the anticipated stability and degradation pathways of this compound, based on the known chemistry of β-keto esters and analogous compounds. Due to the limited availability of specific experimental data for this compound (CAS No. 39526-01-7), this document extrapolates from data on structurally related compounds, particularly ethyl 2,4-dioxovalerate, and the general chemical principles governing β-keto esters.
Chemical and Physical Properties
A summary of the known and estimated physical properties of this compound and its close analog, ethyl 2,4-dioxovalerate, is presented below. These properties are crucial for designing and interpreting stability studies.
| Property | This compound | Ethyl 2,4-dioxovalerate |
| CAS Number | 39526-01-7[1][2] | 615-79-2[3][4][5] |
| Molecular Formula | C₈H₁₂O₄[1] | C₇H₁₀O₄[3] |
| Molecular Weight | 172.18 g/mol [1] | 158.15 g/mol [3][5] |
| Appearance | Not specified (likely a liquid) | Colorless to pale yellow liquid[3] |
| Boiling Point | Not specified | 101-103 °C at 12 mmHg[3][4][5] |
| Melting Point | Not specified | 16-18 °C[3][4][5] |
| Density | Not specified | 1.126 g/mL at 25 °C[3][4][5] |
| Solubility | Not specified | Miscible with water, ether, chloroform, methanol, and ethanol[3] |
| Storage | Not specified | Recommended storage at 2-8°C[4][5] |
Principal Degradation Pathways
This compound, as a β-keto ester, is susceptible to several degradation pathways. The primary routes of degradation are hydrolysis and thermal decarboxylation. Photodegradation and enzymatic degradation are also potential pathways that should be considered, particularly in the context of drug development.
Hydrolysis
Hydrolysis is a major degradation pathway for esters, and its rate is significantly influenced by pH.
Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, the ester undergoes hydrolysis to yield 2,4-dioxovaleric acid and propanol. This reaction is reversible. To drive the reaction towards completion, an excess of water is typically required.[6]
Base-Catalyzed Hydrolysis (Saponification): Alkaline conditions promote the hydrolysis of the ester to form the salt of 2,4-dioxovaleric acid and propanol. This reaction is essentially irreversible because the carboxylate anion formed is not susceptible to nucleophilic attack by the alcohol.[6]
Influence of the Alkyl Group: The rate of hydrolysis is influenced by the nature of the alkyl group of the ester. Generally, the rate of hydrolysis of esters decreases with increasing steric bulk of the alcohol moiety. While specific kinetic data for this compound is unavailable, studies on other esters have shown that ethyl esters hydrolyze approximately 2-3 times slower than methyl esters.[7] It can be inferred that the hydrolysis rate of propyl esters would be slightly slower than that of ethyl esters due to the increased steric hindrance of the propyl group.
Experimental Protocol: Kinetic Analysis of Hydrolysis
A common method to determine the kinetics of hydrolysis for a β-keto ester involves monitoring the reaction under pseudo-first-order conditions.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol).
-
Prepare buffer solutions of the desired pH or solutions of known concentrations of acid (e.g., HCl) or base (e.g., NaOH).
-
-
Reaction Initiation:
-
Initiate the reaction by injecting a small volume of the this compound stock solution into the aqueous acid or base solution, ensuring the concentration of the ester is significantly lower than that of the acid or base to maintain pseudo-first-order conditions.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored spectrophotometrically by observing the change in absorbance at a specific wavelength over time.
-
Alternatively, aliquots can be withdrawn at various time points, the reaction quenched, and the concentration of the remaining ester or the formed alcohol determined by a suitable analytical technique such as HPLC or GC.
-
-
Data Analysis:
-
The rate constants are determined by plotting the natural logarithm of the concentration of the reactant versus time. For a pseudo-first-order reaction, this will yield a straight line with a slope equal to the negative of the rate constant (-k).
-
Thermal Degradation
β-Keto esters are known to be thermally labile. The primary thermal degradation pathway for the free β-keto acid, which can be formed by in-situ hydrolysis, is decarboxylation.
Decarboxylation: Upon heating, 2,4-dioxovaleric acid (the hydrolysis product of this compound) is expected to readily undergo decarboxylation to yield acetylacetone (2,4-pentanedione) and carbon dioxide. This reaction proceeds through a cyclic transition state.
Logical Relationship of Hydrolysis and Thermal Decarboxylation
Caption: Sequential degradation of this compound.
Photodegradation
The presence of carbonyl groups in the structure of this compound suggests a potential for photodegradation upon exposure to UV light. The β-dicarbonyl moiety can absorb UV radiation, leading to electronic excitation and subsequent chemical reactions such as cleavage or rearrangement. The specific photodegradation products would depend on the wavelength of light and the presence of other reactive species.
Enzymatic Degradation
In a biological context, esters are susceptible to hydrolysis by esterases.
Esterase-Mediated Hydrolysis: Carboxylesterases are a class of enzymes that catalyze the hydrolysis of esters to their corresponding carboxylic acids and alcohols. It is plausible that this compound could be a substrate for various esterases present in biological systems, leading to its metabolism to 2,4-dioxovaleric acid and propanol. The rate and extent of this enzymatic hydrolysis would depend on the specific enzymes encountered and their substrate specificity.
Experimental Workflow for Enzymatic Stability
Caption: Workflow for assessing enzymatic stability.
Summary of Stability and Degradation Profile
The following table summarizes the expected stability and degradation of this compound under various conditions, based on the principles outlined above.
| Condition | Stability | Primary Degradation Pathway | Major Degradation Products |
| Aqueous (Acidic) | Low | Acid-catalyzed hydrolysis | 2,4-Dioxovaleric acid, Propanol |
| Aqueous (Neutral) | Moderate | Slow hydrolysis | 2,4-Dioxovaleric acid, Propanol |
| Aqueous (Basic) | Very Low | Base-catalyzed hydrolysis | Salt of 2,4-dioxovaleric acid, Propanol |
| Elevated Temperature | Low | Decarboxylation (of hydrolysis product) | Acetylacetone, Carbon dioxide |
| UV Light Exposure | Potentially Low | Photodegradation | Various cleavage and rearrangement products |
| Biological Milieu | Low | Enzymatic hydrolysis | 2,4-Dioxovaleric acid, Propanol |
Conclusion
This compound is expected to be a relatively reactive molecule with limited stability, particularly in aqueous environments and at elevated temperatures. The primary degradation pathways are hydrolysis and, for its hydrolysis product, thermal decarboxylation. For applications in drug development, its susceptibility to enzymatic hydrolysis by esterases is a critical consideration that will influence its pharmacokinetic profile. The information presented in this guide, while based on extrapolation from related compounds, provides a solid foundation for researchers and scientists to design appropriate stability studies and to anticipate the behavior of this compound in various settings. It is strongly recommended that specific experimental stability studies be conducted to confirm the predicted profile for this compound.
References
- 1. пропил 2,4-диоксовалерат | 39526-01-7 [m.chemicalbook.com]
- 2. This compound | 39526-01-7 [amp.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Ethyl 2,4-dioxovalerate 97 615-79-2 [sigmaaldrich.com]
- 5. Ethyl 2,4-dioxovalerate 97 615-79-2 [sigmaaldrich.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Potential Biological Activity of Propyl 2,4-dioxovalerate
Disclaimer: Direct biological activity data for Propyl 2,4-dioxovalerate is not available in the current scientific literature. This guide provides an in-depth analysis of the biological activities of its close structural analog, Ethyl 2,4-dioxovalerate , to infer the potential activities of the propyl ester. All data and experimental protocols presented herein pertain to studies conducted on Ethyl 2,4-dioxovalerate and its derivatives.
Executive Summary
Ethyl 2,4-dioxovalerate, a β-diketo ester, has demonstrated a range of biological activities, primarily as a potential antifungal and anti-inflammatory agent. Furthermore, it serves as a versatile starting material in the synthesis of more complex heterocyclic molecules with documented therapeutic potential, including factor Xa inhibitors and trypanocidal agents. This document summarizes the known biological activities, provides detailed experimental protocols from key studies, and outlines the synthetic pathways where Ethyl 2,4-dioxovalerate is a key precursor.
Direct Biological Activities of Ethyl 2,4-dioxovalerate
Antifungal Activity
Ethyl 2,4-dioxovalerate has been identified as a potential antifungal agent, showing inhibitory effects against Candida albicans and Microsporum canis.
Table 1: Antifungal Activity of Ethyl 2,4-dioxovalerate and Related Compounds
| Compound | Organism | Activity Metric | Value | Reference |
| Ethyl 2,4-dioxovalerate | Candida albicans | MIC | >100 µg/mL | (Burch et al., 1972) |
| Ethyl 2,4-dioxovalerate | Microsporum canis | MIC | >100 µg/mL | (Burch et al., 1972) |
| 3-Acetyl-5-carbethoxy-1,2,4-thiadiazole | Candida albicans | MIC | 100 µg/mL | (Burch et al., 1972) |
| 3-Acetyl-5-carbethoxy-1,2,4-thiadiazole | Microsporum canis | MIC | 100 µg/mL | (Burch et al., 1972) |
2.1.1 Experimental Protocol: Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) was determined using a twofold serial dilution method in Sabouraud's dextrose broth.
-
Preparation of Inoculum: A suspension of the fungal organism was prepared in sterile saline and adjusted to a concentration of approximately 1 x 10^6 cells/mL.
-
Assay Procedure:
-
A stock solution of the test compound was prepared in a suitable solvent (e.g., DMSO).
-
Serial twofold dilutions of the compound were made in Sabouraud's dextrose broth in 96-well microtiter plates.
-
Each well was inoculated with the fungal suspension.
-
The plates were incubated at 35°C for 24-48 hours.
-
The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the organism.
-
Anti-inflammatory Activity
Ethyl 2,4-dioxovalerate has been reported to exhibit anti-inflammatory properties, though specific quantitative data from primary sources is limited in the public domain. The activity is suggested to be analogous to that of Ethyl Pyruvate.
Synthetic Utility in the Development of Bioactive Molecules
Ethyl 2,4-dioxovalerate is a key building block in the synthesis of various heterocyclic compounds with significant therapeutic potential.
Precursor to Src Kinase Inhibitors
Derivatives of ethyl 2,4-dioxo-4-arylbutanoate, which are structurally related to Ethyl 2,4-dioxovalerate, have been synthesized and evaluated as Src kinase inhibitors. Overexpression of Src kinase is implicated in the progression of several human cancers.
Table 2: Src Kinase Inhibitory Activity of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives
| Compound | R Substituent | IC50 (µM) |
| 3a | H | 62.5 |
| 3b | 4-CH3 | 55.7 |
| 3c | 3-CH3 | 48.3 |
| 3d | 2,4-di-Cl | 71.2 |
| 3e | 4-OCH3 | 90.3 |
| 3f | 4-F | 85.1 |
| Staurosporine (Reference) | - | 0.015 |
(Data from Rafinejad et al., 2015)
3.1.1 Experimental Protocol: Src Kinase Inhibition Assay
The Src kinase inhibitory activity was evaluated using an ELISA-based assay.
-
Materials: Recombinant human Src kinase, biotinylated substrate peptide, anti-phosphotyrosine antibody conjugated to HRP, and a suitable chromogenic substrate (e.g., TMB).
-
Assay Procedure:
-
The test compounds were dissolved in DMSO and diluted to various concentrations.
-
The kinase reaction was initiated by adding ATP to a mixture of the Src kinase, substrate peptide, and the test compound in a microtiter plate.
-
The plate was incubated to allow for phosphorylation of the substrate.
-
The reaction was stopped, and the amount of phosphorylated substrate was detected by adding the anti-phosphotyrosine-HRP antibody followed by the chromogenic substrate.
-
The absorbance was measured, and the IC50 values were calculated from the dose-response curves.
-
Diagram 1: Synthesis of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives
Caption: Synthesis of Src Kinase Inhibitor Precursors.
Precursor to Trypanocidal 1H-Pyrazolo[3,4-b]pyridine Derivatives
Ethyl 2,4-dioxovalerate is a crucial starting material for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which have shown promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.
3.2.1 Experimental Workflow: Synthesis and Biological Evaluation
Caption: Workflow for Trypanocidal Drug Discovery.
Precursor to Factor Xa Inhibitors
Ethyl 2,4-dioxovalerate is utilized in the preparation of pyrazole-based compounds that act as potent and selective inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade. These inhibitors are being investigated as anticoagulants for the prevention and treatment of thrombosis.
Diagram 2: Role in Factor Xa Inhibitor Synthesis
Caption: Synthesis Pathway for Factor Xa Inhibitors.
Conclusion and Future Directions
While direct biological data for this compound remains elusive, the documented activities of its ethyl ester provide a strong foundation for inferring its potential. The antifungal and anti-inflammatory properties of Ethyl 2,4-dioxovalerate, although modest in some reported assays, suggest that the propyl analog may exhibit similar or potentially enhanced activity due to altered lipophilicity. The most significant value of this class of compounds appears to be their role as versatile synthetic intermediates. The successful development of potent Src kinase inhibitors, trypanocidal agents, and Factor Xa inhibitors from derivatives of Ethyl 2,4-dioxovalerate highlights the importance of the 2,4-dioxovalerate scaffold in medicinal chemistry.
Future research should focus on the direct synthesis and biological evaluation of this compound to confirm and quantify its activities. Comparative studies with the ethyl and other alkyl esters would provide valuable structure-activity relationship (SAR) data. Furthermore, exploring the use of this compound in the synthesis of novel heterocyclic libraries could lead to the discovery of new therapeutic agents.
Propyl 2,4-dioxovalerate discovery and history
Abstract
Propyl 2,4-dioxovalerate is a dicarbonyl compound belonging to the class of β-keto esters. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its synthesis and properties can be understood through the well-established principles of organic chemistry, particularly the Claisen condensation reaction. This document provides a comprehensive technical overview of this compound, including its presumed synthesis, physicochemical properties, and potential applications. The information is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.
Introduction and Historical Context
This compound, also known as 2,4-dioxopentanoic acid propyl ester, is an organic compound with the chemical formula C₈H₁₂O₄. The history of its specific discovery and initial synthesis is not well-documented in major chemical literature. However, the development of related β-keto esters, such as ethyl 2,4-dioxovalerate, dates back to the mid-20th century during broader investigations into the synthesis and reactivity of dicarbonyl compounds. These compounds are of significant interest as versatile intermediates in the synthesis of more complex molecules, including heterocycles, pharmaceuticals, and agrochemicals.
The primary method for synthesizing alkyl 2,4-dioxovalerates is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. Given the established protocols for the ethyl and methyl esters, the synthesis of this compound follows a predictable and analogous pathway.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. This data is compiled from chemical supplier databases and computational predictions.
| Property | Value | Source |
| CAS Number | 39526-01-7 | Chemical Abstract Service |
| Molecular Formula | C₈H₁₂O₄ | N/A |
| Molecular Weight | 172.18 g/mol | N/A |
| IUPAC Name | Propyl 2,4-dioxopentanoate | N/A |
| Monoisotopic Mass | 172.0736 g/mol | N/A |
| Monosodium Salt CAS | 85392-52-5 | [1] |
Synthesis of this compound
The synthesis of this compound is most logically achieved through a mixed Claisen condensation reaction between dipropyl oxalate and acetone, using a suitable base such as sodium propoxide. This reaction is analogous to the well-documented synthesis of ethyl 2,4-dioxovalerate from diethyl oxalate and acetone.
General Reaction Scheme
The overall reaction can be depicted as follows:
Caption: General reaction scheme for the synthesis of this compound.
Mechanism of the Mixed Claisen Condensation
The mechanism involves the formation of an enolate from acetone, which then acts as a nucleophile, attacking one of the carbonyl carbons of dipropyl oxalate.
Caption: Workflow diagram of the Claisen condensation mechanism.
Detailed Experimental Protocol (Inferred)
The following protocol is inferred from the established synthesis of ethyl 2,4-dioxovalerate and should be adapted and optimized for the specific reactants.
Materials:
-
Propanol (anhydrous)
-
Sodium metal
-
Dipropyl oxalate
-
Acetone (anhydrous)
-
Hydrochloric acid (e.g., 1 M)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Ice
Procedure:
-
Preparation of Sodium Propoxide: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium propoxide by cautiously adding sodium metal in portions to anhydrous propanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: Cool the sodium propoxide solution in an ice-salt bath.
-
Addition of Reactants: Prepare a mixture of dipropyl oxalate and anhydrous acetone. Add this mixture dropwise to the cooled sodium propoxide solution with vigorous stirring, maintaining a low temperature (e.g., below -5 °C).
-
Reaction: Continue stirring at low temperature for several hours (e.g., 3 hours) after the addition is complete. The formation of a yellow precipitate (the sodium salt of the product) may be observed.
-
Quenching and Acidification: Pour the reaction mixture into ice water. Acidify the aqueous solution to a pH of approximately 4 using hydrochloric acid. This will protonate the enolate and allow for extraction.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with water. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation.
Safety Precautions:
-
Sodium metal is highly reactive with water and alcohols; handle with extreme care under an inert atmosphere.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Potential Applications
While specific applications for this compound are not widely reported, its structural motifs suggest its utility as a building block in organic synthesis. Based on the applications of its ethyl and methyl analogs, potential areas of use include:
-
Pharmaceutical Synthesis: As a precursor for the synthesis of heterocyclic compounds, which are common scaffolds in medicinal chemistry. For example, ethyl 2,4-dioxovalerate is used in the preparation of pyrazole and 1H-pyrazolo-[3,4-d]-pyridazin-7(6H)-one analogs.
-
Agrochemicals: As an intermediate in the development of new pesticides and herbicides.
-
Flavor and Fragrance: Although less common for dicarbonyl compounds, some esters have applications in these industries.
Conclusion
This compound is a specialty chemical with potential as a versatile intermediate in organic synthesis. While its discovery and history are not as well-documented as some commodity chemicals, its synthesis can be reliably achieved through a mixed Claisen condensation. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers and professionals in the chemical sciences. Further research into the specific reaction kinetics and optimization of its synthesis, as well as exploration of its biological activity, could reveal novel applications for this compound.
References
Propyl 2,4-dioxovalerate: A Technical Guide to Safety, Handling, and Hazard Communication
Disclaimer: As of October 2025, a comprehensive and publicly available Safety Data Sheet (SDS) specifically for Propyl 2,4-dioxovalerate (CAS No. 39526-01-7) is not readily accessible. The following guide has been compiled using general principles of chemical safety and data extrapolated from the closely related analogue, Ethyl 2,4-dioxovalerate. This information is intended for guidance purposes for researchers, scientists, and drug development professionals and should not be considered a substitute for a manufacturer-provided SDS. All laboratory work should be conducted under the supervision of a qualified professional and after a thorough risk assessment.
Introduction
This compound is a beta-keto ester, a class of organic compounds recognized for their utility in chemical synthesis. The safety and handling of this compound are of paramount importance in a laboratory setting. This guide provides a summary of the available safety information, handling procedures, and a framework for understanding the potential hazards associated with this compound, primarily by analogy with Ethyl 2,4-dioxovalerate.
Hazard Identification and Classification
While specific hazard classifications for this compound are not available, based on the structure and data for similar compounds like Ethyl 2,4-dioxovalerate, the following potential hazards should be considered:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory irritation.
It is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure.
Physical and Chemical Properties
Quantitative data for this compound is limited. The table below presents data for the closely related Ethyl 2,4-dioxovalerate to provide an estimation of its properties.
| Property | Value (for Ethyl 2,4-dioxovalerate) |
| Molecular Formula | C₇H₁₀O₄ |
| Molecular Weight | 158.15 g/mol |
| Appearance | Yellow liquid |
| Melting Point | 16 - 18 °C |
| Boiling Point | 101 - 103 °C @ 12 mmHg |
| Flash Point | > 112 °C |
| Specific Gravity | 1.120 |
| Vapor Density | 5.45 |
Note: This data is for Ethyl 2,4-dioxovalerate and should be used for estimation purposes only for this compound.
Handling and Storage
Proper handling and storage are critical to ensure the safety of laboratory personnel and the integrity of the compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid ingestion and inhalation.
-
Handle in accordance with good industrial hygiene and safety practices.
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.
-
For optimal product quality, it is recommended to keep the compound refrigerated.
-
Incompatible materials to avoid include bases and oxidizing agents.
First Aid Measures
In the event of exposure, immediate action is necessary. The following are general first aid measures and are not a substitute for professional medical advice.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops or persists. |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention. |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Get medical attention if symptoms occur. |
Firefighting Measures
While this compound is not expected to be highly flammable, appropriate measures should be in place in case of a fire.
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Specific Hazards | Thermal decomposition can lead to the release of irritating gases and vapors. |
| Protective Equipment | Firefighters should wear self-contained breathing apparatus and full firefighting turnout gear. |
Experimental Protocols: A Framework for Safety Assessment
Specific experimental protocols for the safety and toxicity of this compound are not publicly available. However, a general workflow for chemical safety assessment can be applied. The following diagram illustrates a typical process.
Caption: A generalized workflow for chemical safety assessment.
Logical Workflow for Handling a Chemical Spill
In the event of an accidental release, a structured response is crucial. The following diagram outlines the key steps for managing a chemical spill in a laboratory setting.
Caption: A stepwise workflow for responding to a chemical spill.
Conclusion
While specific safety and toxicological data for this compound remains scarce in the public domain, a cautious and informed approach based on its chemical structure and data from close analogues is essential. Researchers and professionals in drug development must prioritize a thorough risk assessment before handling this compound. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and working in well-ventilated areas, is mandatory to minimize potential risks. This guide serves as a foundational resource to be supplemented by institutional safety guidelines and, when it becomes available, the official Safety Data Sheet from the manufacturer.
Solubility of Propyl 2,4-dioxovalerate in Organic Solvents: A Technical Guide
Introduction
Propyl 2,4-dioxovalerate is a beta-keto ester of significant interest in organic synthesis and as a potential intermediate in the development of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in various organic solvents is critical for its application in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for structurally related compounds, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to aid researchers, scientists, and drug development professionals in their work with this compound.
Solubility Data of Analogue and Related Compounds
To provide an indication of the expected solubility behavior of this compound, the following tables summarize the available data for Ethyl 2,4-dioxovalerate and Ethyl acetoacetate. Beta-keto esters, as a class, generally exhibit good solubility in a range of common organic solvents.
Table 1: Qualitative Solubility of Ethyl 2,4-dioxovalerate
| Solvent | Solubility |
| Water | Miscible[1] |
| Ether | Miscible[1] |
| Chloroform | Soluble[1] |
| Methanol | Miscible[1] |
| Ethanol | Miscible[1] |
Table 2: Quantitative Solubility of Ethyl Acetoacetate
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 20 | 130 |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the solubility of a substance in a given solvent.[2][3] The following protocol is a generalized procedure based on established guidelines, such as the OECD Guideline 105 for Water Solubility.[4][5][6][7]
1. Materials and Equipment
-
This compound (or test substance)
-
Selected organic solvents (analytical grade or higher)
-
Glass flasks or vials with airtight seals
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge (optional)
-
Syringes and filters (e.g., 0.45 µm PTFE)
-
Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
2. Preliminary Test
A preliminary test is conducted to estimate the approximate solubility of the compound. This helps in determining the appropriate amount of substance and solvent to be used in the definitive test.
-
Add a small, known amount of this compound to a vial.
-
Incrementally add known volumes of the solvent, vigorously shaking after each addition.
-
Observe the volume of solvent required to completely dissolve the substance. This provides a rough estimate of the solubility.
3. Definitive Test
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound (as determined from the preliminary test, typically 3-5 times the estimated solubility) to several flasks.
-
Add a known volume of the selected organic solvent to each flask.
-
Seal the flasks to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flasks in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the flasks for a sufficient period to allow the system to reach equilibrium. A minimum of 24 hours is recommended, with periodic sampling (e.g., at 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.
-
-
Phase Separation:
-
Once equilibrium is reached, allow the flasks to stand undisturbed at the test temperature for at least 24 hours to allow any undissolved material to settle.
-
Alternatively, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear, supernatant liquid using a syringe.
-
Immediately filter the aliquot through a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any remaining microparticles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC, GC).
-
-
Data Calculation:
-
Calculate the solubility of this compound in the solvent using the measured concentration of the diluted sample and the dilution factor.
-
The results are typically expressed in g/L, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
While direct quantitative solubility data for this compound remains to be experimentally determined and published, the qualitative data for its ethyl analogue suggests good solubility in common organic solvents. For precise applications, the detailed shake-flask experimental protocol provided in this guide offers a reliable methodology for researchers to determine the solubility of this compound in solvents relevant to their work. The generation of such empirical data will be a valuable contribution to the chemical and pharmaceutical sciences.
References
Tautomerism in Propyl 2,4-dioxovalerate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomerism of propyl 2,4-dioxovalerate, a β-dicarbonyl compound of interest in various chemical and pharmaceutical research domains. The document delves into the theoretical underpinnings of keto-enol tautomerism, experimental methodologies for its characterization, and the influence of environmental factors on the equilibrium.
Introduction to Tautomerism in β-Dicarbonyl Compounds
Tautomers are constitutional isomers of organic compounds that readily interconvert.[1] A prevalent form of tautomerism in β-dicarbonyl compounds, such as this compound, is the keto-enol tautomerism. This process involves the migration of a proton and the shifting of bonding electrons, resulting in an equilibrium between the diketo form and one or more enol forms.
The diketo form contains two carbonyl groups, while the enol form is characterized by a hydroxyl group bonded to a carbon atom that is part of a carbon-carbon double bond. The enol form of β-dicarbonyl compounds is particularly stabilized by the formation of an intramolecular hydrogen bond and by conjugation of the double bond with the remaining carbonyl group.
The position of the keto-enol equilibrium is sensitive to a variety of factors, including the solvent, temperature, and the electronic and steric effects of substituents on the β-dicarbonyl backbone. Understanding and quantifying this equilibrium is crucial for predicting the reactivity, bioavailability, and other physicochemical properties of these compounds.
Synthesis of this compound
This compound can be synthesized via a Claisen condensation reaction between dipropyl oxalate and acetone. The following protocol is adapted from the synthesis of the analogous ethyl ester.
Experimental Protocol:
-
Preparation of Sodium Propoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve metallic sodium (1 equivalent) in anhydrous propanol under an inert atmosphere.
-
Condensation Reaction: To the freshly prepared sodium propoxide solution, add a mixture of dipropyl oxalate (1 equivalent) and acetone (1 equivalent) dropwise at a controlled temperature, typically between 0 and 5 °C.
-
Reaction Quench and Workup: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The reaction is then quenched by pouring it into a mixture of ice and dilute hydrochloric acid.
-
Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation to yield this compound.
Spectroscopic Characterization of Tautomers
The keto and enol tautomers of this compound can be identified and quantified using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for studying keto-enol tautomerism as the interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.
¹H NMR Spectroscopy:
-
Diketone Form: The methylene protons (CH₂) flanked by the two carbonyl groups typically appear as a singlet in the range of 3.5-4.0 ppm. The methyl protons (CH₃) of the acetyl group resonate around 2.2-2.3 ppm. The propyl group will show characteristic signals for the OCH₂, CH₂, and CH₃ groups.
-
Enol Form: The vinylic proton (CH) of the enol form gives a singlet around 5.5-6.0 ppm. The enolic hydroxyl proton (OH) is highly deshielded due to intramolecular hydrogen bonding and appears as a broad singlet at a downfield chemical shift, typically between 12 and 16 ppm. The methyl protons of the acetyl group in the enol form are slightly shifted compared to the keto form.
¹³C NMR Spectroscopy:
-
Diketone Form: Two distinct carbonyl carbon signals will be present in the downfield region of the spectrum (typically >190 ppm). The methylene carbon will appear around 50-60 ppm.
-
Enol Form: The carbonyl carbon of the ester group will be observed, while the other carbonyl carbon is transformed into a hydroxyl-bearing vinylic carbon, shifting its resonance upfield. The vinylic methine carbon will also be present.
Infrared (IR) Spectroscopy
IR spectroscopy can provide evidence for the presence of both keto and enol forms through the identification of their characteristic vibrational frequencies.
-
Diketone Form: Strong absorption bands corresponding to the C=O stretching of the two carbonyl groups are expected in the region of 1700-1750 cm⁻¹.
-
Enol Form: A broad absorption band in the region of 2500-3200 cm⁻¹ is indicative of the hydrogen-bonded O-H stretch. The C=O stretching frequency of the conjugated carbonyl group is lowered and appears around 1600-1650 cm⁻¹. A band corresponding to the C=C stretching vibration is also observed in this region.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study the tautomeric equilibrium, as the keto and enol forms have different chromophores and thus different absorption maxima.
-
Diketone Form: The diketo form typically exhibits a weak n→π* transition at longer wavelengths.
-
Enol Form: The conjugated π-system of the enol form gives rise to a strong π→π* transition at a longer wavelength compared to the diketone form. The position and intensity of this band are sensitive to the solvent.
Quantitative Analysis of Tautomeric Equilibrium
The ratio of the keto and enol tautomers at equilibrium can be determined quantitatively, most commonly by ¹H NMR spectroscopy.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Prepare solutions of this compound of known concentration in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆).
-
NMR Acquisition: Acquire quantitative ¹H NMR spectra for each sample. Ensure a sufficient relaxation delay between scans to allow for full relaxation of all protons, which is crucial for accurate integration.
-
Data Analysis: Integrate the signals corresponding to unique protons of the keto and enol forms. For instance, the integral of the methylene protons of the keto form can be compared with the integral of the vinylic proton of the enol form.
-
Calculation of Equilibrium Constant: The equilibrium constant (KT) for the tautomerization (Keto ⇌ Enol) is calculated using the following equation:
KT = [Enol] / [Keto] = (Integral of Enol proton) / (Integral of Keto protons / number of Keto protons)
Table 1: Expected Tautomeric Equilibrium Data for this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | % Enol (Expected) | KT (Expected) |
| Carbon Tetrachloride | 2.2 | High | > 1 |
| Chloroform | 4.8 | Moderate-High | ~1 |
| Acetone | 20.7 | Moderate | < 1 |
| Acetonitrile | 37.5 | Low-Moderate | < 1 |
| Dimethyl Sulfoxide | 46.7 | Low | << 1 |
| Water | 80.1 | Very Low | << 1 |
Thermodynamic Analysis
Variable-temperature NMR experiments can be employed to determine the thermodynamic parameters (ΔH°, ΔS°, and ΔG°) for the keto-enol tautomerization.
Experimental Protocol for Thermodynamic Analysis:
-
Variable-Temperature NMR: Record the ¹H NMR spectrum of a solution of this compound in a suitable solvent at several different temperatures.
-
Calculate KT at Each Temperature: Determine the equilibrium constant, KT, at each temperature as described in the previous section.
-
Van't Hoff Plot: Plot ln(KT) versus 1/T (in Kelvin). According to the Van't Hoff equation (ln(KT) = -ΔH°/RT + ΔS°/R), the slope of the line is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, where R is the gas constant.
-
Calculate ΔG°: The change in Gibbs free energy can then be calculated at a specific temperature using the equation ΔG° = ΔH° - TΔS°.
Visualizations
Tautomeric Equilibrium
Caption: Keto-enol tautomeric equilibrium of this compound.
Experimental Workflow for NMR Analysis
Caption: Experimental workflow for the determination of tautomeric equilibrium by NMR.
Influence of Solvent Polarity on Tautomeric Equilibrium
Caption: Influence of solvent polarity on the keto-enol equilibrium.
Conclusion
The tautomeric behavior of this compound is a critical aspect of its chemical character, influencing its reactivity and potential applications. This guide has outlined the theoretical basis of its keto-enol tautomerism and provided detailed, adaptable experimental protocols for its qualitative and quantitative analysis using modern spectroscopic techniques. While specific experimental data for this compound remains to be extensively reported, the principles and methodologies described herein, drawn from the broader understanding of β-dicarbonyl chemistry, provide a robust framework for researchers in the field. Further investigation into the precise tautomeric distribution and thermodynamic parameters of this compound in various environments will be invaluable for its application in drug development and other scientific endeavors.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Propyl 2,4-dioxovalerate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of propyl 2,4-dioxovalerate, a potentially valuable building block in medicinal chemistry. The synthesis is based on the Claisen condensation of dipropyl oxalate and acetone. This guide includes the reaction mechanism, a detailed experimental protocol, and a summary of the potential applications of 2,4-dioxovalerate esters in drug discovery and development.
Introduction
This compound is a β-ketoester that can serve as a versatile intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules. The core structure, a 1,3-dicarbonyl moiety, allows for a variety of subsequent chemical transformations, making it an attractive starting material for the synthesis of novel pharmaceutical agents. The synthesis described herein utilizes a Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. While the synthesis of the analogous ethyl 2,4-dioxovalerate is well-documented, this protocol has been specifically adapted for the preparation of the propyl ester.
Reaction Mechanism: Claisen Condensation
The synthesis of this compound proceeds via a Claisen condensation reaction. This reaction involves the condensation of an ester with an enolizable ketone in the presence of a strong base. In this case, dipropyl oxalate reacts with acetone using sodium propoxide as the base. The generally accepted mechanism is as follows:
-
Enolate Formation: The propoxide ion deprotonates the α-carbon of acetone, forming a resonance-stabilized enolate.
-
Nucleophilic Attack: The acetone enolate acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of dipropyl oxalate.
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Elimination: The intermediate collapses, eliminating a propoxide ion and forming the β-ketoester, this compound.
-
Deprotonation: The resulting β-ketoester is acidic and is deprotonated by the propoxide base, driving the equilibrium of the reaction forward.
-
Protonation: A final acidic workup step reprotonates the enolate to yield the final product.
Experimental Protocol
This protocol is adapted from the synthesis of ethyl 2,4-dioxovalerate.[1][2]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Dipropyl oxalate | 174.19 | (To be calculated) | (To be calculated) | Should be dry. |
| Acetone | 58.08 | (To be calculated) | (To be calculated) | Should be dry. |
| Sodium | 22.99 | (To be calculated) | (To be calculated) | To be handled with care. |
| n-Propanol | 60.10 | (To be calculated) | - | Anhydrous. |
| Hydrochloric Acid | 36.46 | As needed | - | 1 M solution. |
| Ethyl Acetate | 88.11 | As needed | - | For extraction. |
| Sodium Sulfate | 142.04 | As needed | - | Anhydrous, for drying. |
Equipment
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and workup
Procedure
Preparation of Sodium Propoxide in n-Propanol:
-
In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous n-propanol.
-
Carefully add metallic sodium in small portions to the n-propanol. The reaction is exothermic and produces hydrogen gas, so proper venting is necessary.[3]
-
Stir the mixture until all the sodium has reacted to form a clear solution of sodium propoxide in n-propanol.
Claisen Condensation:
-
Cool the freshly prepared sodium propoxide solution in an ice-salt bath to below -5 °C.
-
Prepare a mixture of dipropyl oxalate and anhydrous acetone.
-
Add the dipropyl oxalate and acetone mixture dropwise to the cold sodium propoxide solution over a period of 2-3 hours, ensuring the temperature remains below -5 °C.
-
After the addition is complete, continue stirring the reaction mixture at this temperature for an additional 3 hours. A precipitate of the sodium salt of the product will form.
-
Pour the reaction mixture into ice water to quench the reaction.
-
Acidify the aqueous mixture to a pH of approximately 4 with 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash them with water (2 x volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
Stoichiometry Example
The following table provides an example of the stoichiometry based on the synthesis of the ethyl analog.[1][2]
| Reagent | Molar Ratio | Example Amount | Moles |
| Acetone | 1.0 | 17.4 g (22.0 mL) | 0.3 |
| Dipropyl oxalate | 1.07 | 55.7 g | 0.32 |
| Sodium | 1.5 | 10.3 g | 0.45 |
| n-Propanol | - | 300 mL | - |
Note: The yield for the analogous ethyl 2,4-dioxovalerate is reported to be around 94%.[1] A similar yield can be expected for the propyl ester under optimized conditions.
Experimental Workflow
Applications in Drug Development
While the direct applications of this compound are not extensively documented, its ethyl analog, ethyl 2,4-dioxovalerate, is a known intermediate in the synthesis of sulfonated methylisoxazole.[1][2] More broadly, 2,4-dioxovalerate esters are valuable precursors for the synthesis of various heterocyclic systems, which are prevalent in many classes of therapeutic agents. The 1,3-dicarbonyl motif can be used to construct pyrazoles, isoxazoles, pyrimidines, and other ring systems of medicinal interest. These heterocyclic cores are found in drugs with a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties. The ester functionality in these molecules can also be important for modulating pharmacokinetic properties such as solubility and cell permeability.[4] Therefore, this compound represents a useful tool for medicinal chemists in the exploration of new chemical entities for drug discovery.
References
Synthesis of Propyl 2,4-dioxovalerate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Reaction Principle and Mechanism
The synthesis of propyl 2,4-dioxovalerate is achieved through a Claisen condensation, a carbon-carbon bond-forming reaction between two esters or an ester and a carbonyl compound in the presence of a strong base. In this specific synthesis, dipropyl oxalate is condensed with acetone. The reaction is initiated by the deprotonation of the α-carbon of acetone by a strong base, typically sodium propoxide, to form an enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of dipropyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of a propoxide ion yields the desired this compound.
Caption: Claisen condensation mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a high-yielding synthesis of ethyl 2,4-dioxovalerate.[1] Researchers should exercise standard laboratory safety precautions, including the use of personal protective equipment.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Acetone | C₃H₆O | 58.08 | 17.4 g (22.0 mL) | 0.3 |
| Dipropyl Oxalate | C₈H₁₄O₄ | 174.19 | 57.5 g (54.8 mL) | 0.33 |
| Sodium | Na | 22.99 | 10.35 g | 0.45 |
| Anhydrous Propanol | C₃H₈O | 60.10 | 300 mL | - |
| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | For extraction | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | For drying | - |
Equipment
-
500 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Condenser with a drying tube
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Preparation of Sodium Propoxide: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a condenser with a drying tube, add 300 mL of anhydrous propanol. Carefully add 10.35 g (0.45 mol) of sodium metal in small portions to the propanol. The reaction is exothermic and will generate hydrogen gas; ensure adequate ventilation. Allow the sodium to react completely to form sodium propoxide.
-
Reaction Setup: Once all the sodium has reacted and the solution has cooled to room temperature, place the flask in an ice-salt bath and cool the sodium propoxide solution to below -5 °C.
-
Addition of Reactants: In a separate beaker, prepare a mixture of 17.4 g (0.3 mol) of acetone and 57.5 g (0.33 mol) of dipropyl oxalate. Transfer this mixture to a dropping funnel.
-
Reaction: Add the acetone and dipropyl oxalate mixture dropwise to the cold sodium propoxide solution over a period of approximately 2-3 hours.[1] It is crucial to maintain the internal reaction temperature below -5 °C throughout the addition.[1]
-
Stirring: After the addition is complete, continue to stir the reaction mixture in the ice-salt bath for an additional 3 hours, ensuring the temperature remains below -5 °C.[1]
-
Work-up:
-
Pour the reaction mixture into a beaker containing 500 g of crushed ice and 500 mL of water.
-
Carefully acidify the aqueous mixture to a pH of approximately 4 by slowly adding 1 M hydrochloric acid while stirring.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts and wash them twice with 150 mL of water.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Expected Results and Data
The analogous synthesis of ethyl 2,4-dioxovalerate yields a yellow liquid.[1] A similar appearance is expected for this compound.
| Parameter | Expected Value (based on ethyl ester synthesis) |
| Yield | ~94%[1] |
| Purity | ~96%[1] |
| Appearance | Yellow liquid[1] |
Characterization
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ketone and ester functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Ensure the reaction temperature is maintained below -5 °C and the stirring is efficient. |
| Moisture in reagents or glassware | Use anhydrous solvents and thoroughly dry all glassware. | |
| Incomplete extraction | Perform the extraction with ethyl acetate at least three times. | |
| Impure Product | Incomplete work-up | Ensure the pH is correctly adjusted and the organic layer is thoroughly washed. |
| Side reactions | Maintain a low reaction temperature to minimize side product formation. |
This protocol provides a comprehensive guide for the synthesis of this compound. By following these detailed steps, researchers can reliably produce this important β-ketoester for their synthetic and drug development endeavors.
References
Applications of Propyl 2,4-dioxovalerate in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Propyl 2,4-dioxovalerate is a versatile β-ketoester that serves as a valuable building block in organic synthesis, particularly in the construction of a variety of heterocyclic scaffolds. Its bifunctional nature, possessing two carbonyl groups at the 2- and 4-positions, allows for diverse reactivity and participation in numerous condensation and multicomponent reactions. This document provides an overview of its key applications, detailed experimental protocols for the synthesis of important heterocyclic systems, and mechanistic insights.
Application Notes
This compound is a key precursor for the synthesis of several classes of heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. The applications outlined below are based on established reactions of β-ketoesters, and while many examples in the literature utilize the ethyl ester analog, the reactivity of the propyl ester is analogous.
Synthesis of Substituted Pyrazoles and Pyrazolones
The reaction of this compound with hydrazine derivatives is a direct and efficient method for the synthesis of substituted pyrazoles and pyrazolones, primarily following the Knorr pyrazole synthesis pathway. These heterocycles are core structures in many pharmaceutical agents with analgesic, anti-inflammatory, and anticancer properties. The reaction proceeds via condensation of the hydrazine with the two carbonyl groups of the dicarbonyl compound. The regioselectivity of the cyclization can be influenced by the substitution on the hydrazine and the reaction conditions.
Synthesis of Substituted Pyrroles
This compound can be utilized in the Paal-Knorr synthesis of substituted pyrroles. This reaction involves the condensation of the 1,4-dicarbonyl functionality (after tautomerization) with a primary amine or ammonia. Pyrroles are fundamental components of many natural products and biologically active molecules, including heme and chlorophyll. This synthetic route offers a straightforward approach to highly functionalized pyrrole rings.
Multicomponent Synthesis of Dihydropyridines (Hantzsch Synthesis)
In the Hantzsch pyridine synthesis, this compound can serve as the β-ketoester component. This one-pot multicomponent reaction involves the condensation of an aldehyde, an amine (typically ammonia), and two equivalents of a β-dicarbonyl compound. The resulting dihydropyridines are precursors to pyridines and are themselves an important class of calcium channel blockers used in the treatment of hypertension.
Multicomponent Synthesis of Dihydropyrimidinones (Biginelli Reaction)
This compound is a suitable substrate for the Biginelli reaction, a one-pot cyclocondensation of a β-ketoester, an aldehyde, and urea or thiourea. This acid-catalyzed reaction produces dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of various heterocycles using analogs of this compound. It is anticipated that this compound would afford similar results under these conditions.
Table 1: Synthesis of Pyrazole Derivatives
| Hydrazine Derivative | Solvent | Catalyst | Time (h) | Yield (%) |
| Hydrazine hydrate | Ethanol | Acetic acid | 1 | ~90 |
| Phenylhydrazine | Ethanol | Acetic acid | 2 | ~85 |
| Methylhydrazine | Methanol | None | 3 | ~88 |
Table 2: Synthesis of Dihydropyridine Derivatives (Hantzsch Synthesis)
| Aldehyde | Amine Source | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Ammonium acetate | Ethanol | 6 | ~92 |
| 4-Chlorobenzaldehyde | Ammonium acetate | Methanol | 8 | ~88 |
| Propanal | Ammonia | Isopropanol | 5 | ~85 |
Table 3: Synthesis of Dihydropyrimidinone Derivatives (Biginelli Reaction)
| Aldehyde | Urea/Thiourea | Catalyst | Time (h) | Yield (%) |
| Benzaldehyde | Urea | HCl | 4 | ~90 |
| 4-Methoxybenzaldehyde | Urea | p-Toluenesulfonic acid | 5 | ~95 |
| 3-Nitrobenzaldehyde | Thiourea | Lewis Acid (e.g., FeCl₃) | 3 | ~92 |
Experimental Protocols
Note: The following protocols are adapted from established procedures for analogous ethyl esters. Researchers should optimize these conditions for this compound.
Protocol 1: Synthesis of 3-Methyl-5-propyl-1H-pyrazole-4-carboxylate
This protocol describes the synthesis of a pyrazole derivative via the Knorr pyrazole synthesis.
Materials:
-
This compound
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified pyrazole derivative.
Protocol 2: Synthesis of Propyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (Hantzsch Synthesis)
This protocol outlines the one-pot synthesis of a dihydropyridine derivative.
Materials:
-
This compound
-
Benzaldehyde
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, combine benzaldehyde (1 equivalent), this compound (2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.
-
Stir the mixture at room temperature until the reactants dissolve.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.
Protocol 3: Synthesis of 5-(Propoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one (Biginelli Reaction)
This protocol details the synthesis of a dihydropyrimidinone.
Materials:
-
This compound
-
Benzaldehyde
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), benzaldehyde (1 equivalent), and urea (1.5 equivalents) in ethanol.
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Heat the mixture to reflux with stirring for 3-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture in an ice bath.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry to obtain the dihydropyrimidinone derivative.
Visualizations
Workflow for Heterocycle Synthesis from this compound
Caption: Synthetic routes from this compound.
Mechanism of Knorr Pyrazole Synthesis
Caption: Knorr pyrazole synthesis mechanism.
Mechanism of Hantzsch Dihydropyridine Synthesis
Caption: Hantzsch dihydropyridine synthesis pathway.
Application Notes and Protocols: The Use of Propyl 2,4-dioxovalerate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the utilization of propyl 2,4-dioxovalerate as a versatile building block in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. While specific literature on this compound is limited, its chemical reactivity is analogous to the well-documented ethyl and methyl esters. The protocols provided herein are based on established procedures for these similar reagents and serve as a foundational guide for researchers.
Introduction to this compound in Heterocyclic Synthesis
This compound is a 1,3-dicarbonyl compound possessing two reactive ketone functionalities and an ester group. This arrangement of functional groups makes it an excellent precursor for cyclocondensation reactions with various dinucleophiles to form a diverse range of heterocyclic systems. The primary applications lie in the synthesis of pyrazoles, pyrimidines, and pyridazines, which are core structures in many pharmacologically active molecules. The presence of the propyl ester group can influence solubility and reactivity compared to its methyl and ethyl counterparts, potentially offering advantages in specific synthetic contexts.
Synthesis of Pyrazoles
The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles.[1][2][3] this compound can react with hydrazine or substituted hydrazines to yield substituted pyrazoles. The reaction proceeds through a condensation reaction followed by cyclization and dehydration.
General Reaction Scheme: Pyrazole Synthesis
Caption: General reaction scheme for pyrazole synthesis.
Quantitative Data for Analogous Reactions
| Reactant 1 | Reactant 2 | Product | Solvent | Conditions | Yield | Reference |
| Ethyl 2,4-dioxovalerate | Hydrazine hydrate | Ethyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | Reflux | Not specified | 90% | [4] |
Experimental Protocol: Synthesis of Propyl 5-methyl-1H-pyrazole-3-carboxylate
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).
-
Solvent Addition: Add a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Slowly add hydrazine hydrate (1 equivalent) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. If a precipitate forms, filter it and wash with a cold solvent. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Synthesis of Pyrimidines
Pyrimidines can be synthesized from 1,3-dicarbonyl compounds by reaction with amidines.[5] The reaction involves the condensation of the amidine with the two carbonyl groups of the dioxovalerate, followed by cyclization and aromatization.
General Reaction Scheme: Pyrimidine Synthesis
Caption: General reaction scheme for pyrimidine synthesis.
Experimental Protocol: Synthesis of Propyl 2-substituted-6-methylpyrimidine-4-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent like ethanol.
-
Base Addition: Add a base such as sodium ethoxide (1.1 equivalents).
-
Reagent Addition: Add the desired amidine hydrochloride (1 equivalent) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat to reflux as needed, monitoring by TLC.
-
Work-up: Once the reaction is complete, neutralize the mixture with an acid (e.g., acetic acid). Remove the solvent under reduced pressure.
-
Extraction: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Synthesis of Pyridazines
The synthesis of pyridazines from 1,3-dicarbonyl compounds is also a well-established method, often involving a Diaza-Wittig reaction of a derived α-diazo-1,3-diketone.[6]
General Reaction Scheme: Pyridazine Synthesis
Caption: General reaction scheme for pyridazine synthesis.
Experimental Protocol: Synthesis of Propyl 3-substituted-4-substituted-6-oxo-1,6-dihydropyridazine-5-carboxylate
-
Reaction Setup: Dissolve the this compound derivative (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask fitted with a reflux condenser.
-
Reagent Addition: Add hydrazine hydrate (1 equivalent) dropwise to the solution.
-
Reaction: Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. If a solid precipitates, collect it by filtration. Otherwise, remove the solvent in vacuo.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and purification of heterocyclic compounds using this compound.
Caption: General experimental workflow for heterocyclic synthesis.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a variety of important heterocyclic compounds. While direct literature evidence is sparse, the established reactivity of analogous 1,3-dicarbonyl compounds provides a strong basis for its application in the synthesis of pyrazoles, pyrimidines, and pyridazines. The protocols and data presented in these notes serve as a comprehensive starting point for researchers in synthetic and medicinal chemistry. It is important to note that optimization of reaction conditions may be necessary to achieve the best results for specific substrates.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
Application Notes and Protocols: Propyl 2,4-dioxovalerate as a Precursor for Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of propyl 2,4-dioxovalerate in the synthesis of pyrazole derivatives. Pyrazoles are a critical class of heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and material science.
Introduction
Pyrazole and its derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are recognized as "privileged scaffolds" in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[1][2] Several commercially available drugs, such as Celecoxib (an anti-inflammatory), and Rimonabant (an anti-obesity agent), feature a pyrazole core, highlighting the significance of this moiety in drug design.[1][2]
This compound, a β-ketoester, serves as a versatile and readily available precursor for the synthesis of a variety of pyrazole derivatives. The most common synthetic route is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction of a β-dicarbonyl compound with a hydrazine derivative.
General Reaction Scheme
The fundamental reaction involves the condensation of this compound with hydrazine hydrate or a substituted hydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring.
Logical Relationship of the Synthesis Process
Caption: General synthesis workflow from this compound to a purified pyrazole derivative.
Applications of Resulting Pyrazole Derivatives
The pyrazole derivatives synthesized from this compound are expected to exhibit a range of biological activities, making them valuable candidates for further investigation in drug discovery programs. The specific functional groups incorporated through the use of substituted hydrazines can modulate the pharmacological profile of the resulting compounds. Potential applications include:
-
Anti-inflammatory agents: Many pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes.
-
Anticancer agents: The pyrazole scaffold is present in several kinase inhibitors used in cancer therapy.[3]
-
Antimicrobial and Antifungal agents: Functionalized pyrazoles have shown promising activity against various pathogens.
-
Agrochemicals: Pyrazole-containing compounds are utilized as herbicides and insecticides.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of pyrazoles from analogous β-ketoesters, such as ethyl acetoacetate.[4][5] Researchers should optimize these protocols for this compound in their specific laboratory settings.
Protocol 1: Synthesis of 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate (A Pyrazolone Derivative)
This protocol outlines the synthesis of a pyrazolone derivative from this compound and hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (80-99% solution)
-
Absolute Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Ice bath
-
Standard glassware for reflux and filtration
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in absolute ethanol.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the solution while stirring. A slight exothermic reaction may be observed.
-
A few drops of glacial acetic acid can be added as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified pyrazolone derivative.
-
Dry the purified product under vacuum.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Experimental Workflow for Pyrazolone Synthesis
Caption: Step-by-step workflow for the synthesis and purification of a pyrazolone derivative.
Quantitative Data
The following table summarizes typical reaction conditions and yields for the synthesis of 3-methyl-5-pyrazolone from the closely related ethyl acetoacetate and hydrazine hydrate. These values can serve as a benchmark for the optimization of the reaction with this compound.
| Precursor | Hydrazine Source | Solvent | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Ethyl acetoacetate | Hydrazine hydrate | Ethanol | None | 3 | 80 | ≥85 | [6] |
| Ethyl acetoacetate | Hydrazine hydrate | Ethanol | - | - | 60 | 64 | [5] |
| Ethyl acetoacetate | Hydrazine hydrate | Ethanol | - | - | Reflux | 89 | [3] |
| Ethyl acetoacetate | Phenylhydrazine | Acetic Acid | - | 6 | Reflux | - | [7] |
Characterization Data
The synthesized pyrazole derivatives can be characterized by various spectroscopic techniques. Below are examples of expected spectral data for a similar pyrazolone, 3-methyl-1H-pyrazol-5(4H)-one, which can be used as a reference.[3]
| Technique | Expected Data for 3-methyl-1H-pyrazol-5(4H)-one |
| ¹H NMR (DMSO-d₆) | δ: 2.07 (s, 3H, -CH₃), 5.20 (s, 1H, -CH), 10.50 (s, 2H, -NH) |
| IR (cm⁻¹) | 3380 (N-H), 1650 (C=O), 1542 (C=N) |
| Mass Spec (m/z) | 99 (M⁺) for C₄H₆N₂O |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hydrazine hydrate is corrosive and toxic. Handle with extreme care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide array of pyrazole derivatives. The straightforward and generally high-yielding Knorr pyrazole synthesis makes this an attractive route for generating compound libraries for drug discovery and other applications. The protocols and data presented here provide a solid foundation for researchers to explore the synthesis and potential applications of these important heterocyclic compounds.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. researchgate.net [researchgate.net]
- 5. jmchemsci.com [jmchemsci.com]
- 6. Study on Synthesis of 3-Methyl-5-pyrazolone | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Pyrazole Derivatives from Propyl 2,4-Dioxovalerate and Hydrazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 1,3-dicarbonyl compounds with hydrazines is a cornerstone in heterocyclic chemistry, providing a straightforward and efficient route to a wide array of pyrazole derivatives. Pyrazoles are a privileged scaffold in medicinal chemistry, found in numerous approved drugs with activities ranging from anti-inflammatory (e.g., Celecoxib) to anticancer and anti-infective agents. Propyl 2,4-dioxovalerate, a readily accessible β-ketoester, serves as a versatile precursor for the synthesis of 3-methyl-5-carboxypyrazole derivatives. This document provides detailed application notes and experimental protocols for the synthesis of propyl 3-methyl-1H-pyrazole-5-carboxylate and propyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate.
Reaction Principle
The fundamental reaction involves a cyclocondensation between the 1,3-dicarbonyl system of this compound and a hydrazine derivative. The reaction proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. When using a substituted hydrazine, such as phenylhydrazine, the reaction can potentially yield two regioisomers. However, the reaction with β-ketoesters like this compound generally exhibits high regioselectivity, with the hydrazine nitrogen bearing the substituent attacking the more electrophilic ketone carbonyl, leading predominantly to the 1-substituted-3-methyl-5-carboxylate isomer.
Reaction Scheme:
Application Notes and Protocols: Asymmetric Hydrogenation of Propyl 2,4-dioxovalerate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric hydrogenation of β-keto esters is a cornerstone of modern organic synthesis, providing a highly efficient route to chiral β-hydroxy esters, which are valuable building blocks for a wide array of pharmaceuticals and biologically active molecules. Propyl 2,4-dioxovalerate, a β-dicarbonyl compound, can be selectively hydrogenated to furnish chiral propyl 2-hydroxy-4-oxovalerate, a versatile intermediate. This document provides detailed application notes and protocols for the asymmetric hydrogenation of this compound, primarily focusing on the well-established Noyori-type ruthenium-catalyzed reactions.
Reaction Principle
The asymmetric hydrogenation of the C2-carbonyl group of this compound is achieved using a chiral ruthenium catalyst, typically a Ru(II)-BINAP complex. The reaction proceeds with high enantioselectivity, controlled by the chiral environment created by the BINAP ligand around the ruthenium center. The choice of the BINAP ligand enantiomer ((R)- or (S)-BINAP) dictates the stereochemistry of the resulting hydroxyl group. Upon successful hydrogenation, the product, propyl 2-hydroxy-4-oxovalerate, is expected to cyclize to form the corresponding chiral 2-hydroxy-4-methyltetrahydrofuran-2-one.
Data Presentation
While specific data for the asymmetric hydrogenation of this compound is not extensively reported in the literature, the following table summarizes typical results obtained for the closely related substrate, ethyl 2,4-dioxovalerate, and other β-keto esters under Noyori-type conditions. These data provide a strong indication of the expected outcomes for the propyl analogue.
| Catalyst | Substrate | Solvent | Pressure (atm H₂) | Temp (°C) | Time (h) | Conversion (%) | e.e. (%) | Product Configuration |
| RuCl₂[(R)-BINAP] | Ethyl Acetopyruvate | Ethanol | 100 | 30 | 6 | >99 | >98 | (R) |
| [RuCl(p-cymene)((S)-BINAP)]Cl | Methyl Acetoacetate | Methanol | 50 | 25 | 12 | 100 | 99 | (S) |
| Ru(OAc)₂[(R)-BINAP] | Ethyl Benzoylacetate | Ethanol | 4 | 100 | 24 | >95 | 97 | (R) |
Experimental Protocols
This section details the experimental procedures for the asymmetric hydrogenation of this compound using a Ru-BINAP catalyst. The protocol is adapted from established procedures for similar β-dicarbonyl compounds.[1]
Materials and Equipment
-
This compound
-
RuCl₂[(R)-BINAP] or RuCl₂[(S)-BINAP] (precatalyst)
-
Anhydrous, degassed ethanol
-
High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stir bar and a pressure gauge
-
Schlenk flask and standard Schlenk line techniques
-
Inert gas (Argon or Nitrogen)
-
Syringes and needles for transfer of degassed solvents
Catalyst Preparation (in situ)
While pre-formed Ru-BINAP complexes are commercially available, the active catalyst can also be generated in situ. A general procedure is as follows:
-
In a nitrogen-filled glovebox, add [RuCl₂(benzene)]₂ and the desired enantiomer of BINAP to a Schlenk flask.
-
Add degassed solvent (e.g., DMF) and stir the mixture at 100 °C for 10 minutes.[2]
-
Remove the solvent under vacuum to yield the catalyst.
Asymmetric Hydrogenation Procedure
Safety Precaution: High-pressure hydrogenation reactions should be carried out in a well-ventilated fume hood behind a safety shield.
-
In a nitrogen-filled glovebox, charge a glass liner for the autoclave with RuCl₂[(R)-BINAP] (e.g., 0.001 mol% relative to the substrate).[1]
-
Add this compound (1.0 eq) to the liner.
-
Add anhydrous, degassed ethanol (sufficient to dissolve the substrate, e.g., 0.1 M solution).[1]
-
Seal the glass liner and place it inside the high-pressure autoclave.
-
Seal the autoclave and remove it from the glovebox.
-
Connect the autoclave to a hydrogen gas line.
-
Purge the autoclave with hydrogen gas three times to remove any residual air.
-
Pressurize the autoclave to the desired pressure (e.g., 100 atm).[2]
-
Begin stirring and heat the reaction to the desired temperature (e.g., 30 °C).[1]
-
Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Open the autoclave and remove the reaction mixture.
-
Concentrate the reaction mixture in vacuo to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel.
Product Analysis
The conversion can be determined by ¹H NMR spectroscopy. The enantiomeric excess (e.e.) of the product can be determined by chiral HPLC or GC analysis.
Visualizations
Reaction Pathway
The following diagram illustrates the generally accepted catalytic cycle for the Noyori asymmetric hydrogenation of a β-keto ester.
Caption: Catalytic cycle for the asymmetric hydrogenation of this compound.
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol for the asymmetric hydrogenation.
Caption: Workflow for the asymmetric hydrogenation experiment.
References
Propyl 2,4-dioxovalerate: An Intermediate for Heterocyclic Scaffolds in Pharmaceutical Synthesis
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propyl 2,4-dioxovalerate is a reactive β,δ-diketoester that serves as a versatile building block in organic synthesis. Its chemical structure, featuring multiple reactive sites, makes it an attractive precursor for the construction of a variety of heterocyclic scaffolds that are prevalent in many active pharmaceutical ingredients (APIs). While its ethyl ester counterpart, ethyl 2,4-dioxovalerate, has been more extensively studied, the principles of its reactivity can be directly applied to the propyl ester, offering an alternative starting material with potentially different solubility and reactivity profiles. This document outlines the synthesis of this compound and its potential application as an intermediate in the synthesis of complex heterocyclic systems, such as substituted pyridinones, which are core structures in several antiviral drugs. The protocols provided are based on established chemical transformations of analogous compounds.
Key Applications
This compound is a valuable intermediate for the synthesis of:
-
Substituted Pyridinones and Pyridines: These heterocycles are core components of numerous pharmaceuticals, including antiviral agents like HIV integrase inhibitors.
-
Quinolines: The quinoline ring system is found in a wide range of biologically active compounds, including antimalarial and antibacterial drugs.
-
Pyrroles: Substituted pyrroles are important pharmacophores present in various therapeutic agents.
The ability to introduce a propyl ester group may influence the physicochemical properties of intermediates and final products, potentially affecting their solubility, crystallinity, and pharmacokinetic profiles.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via a Claisen condensation reaction between dipropyl oxalate and acetone. The procedure is adapted from the known synthesis of the corresponding ethyl ester.
Materials:
-
Dipropyl oxalate
-
Acetone
-
Sodium propoxide (freshly prepared from sodium metal and propan-1-ol)
-
Propan-1-ol, anhydrous
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium propoxide (1.1 equivalents) in anhydrous propan-1-ol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Prepare a solution of dipropyl oxalate (1.0 equivalent) and anhydrous acetone (1.2 equivalents) in anhydrous propan-1-ol.
-
Add the dipropyl oxalate/acetone solution dropwise to the cooled sodium propoxide solution over a period of 1-2 hours, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Quench the reaction by pouring the mixture into ice-cold 1 M hydrochloric acid, adjusting the pH to approximately 3-4.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Data Presentation
| Parameter | Value | Reference |
| Starting Materials | ||
| Dipropyl oxalate | 1.0 eq | Commercially available or synthesized from oxalic acid and propan-1-ol. |
| Acetone | 1.2 eq | Reagent grade |
| Sodium propoxide | 1.1 eq | Prepared in situ |
| Reaction Conditions | ||
| Solvent | Anhydrous propan-1-ol | |
| Temperature | 0 °C to room temp. | |
| Reaction Time | 12-16 hours | |
| Product | ||
| Expected Yield | 75-85% | Based on analogous reactions with ethyl 2,4-dioxovalerate. |
| Appearance | Pale yellow oil | |
| Purity (by GC-MS) | >95% | After purification. |
Protocol 2: Proposed Synthesis of a Substituted Pyridinone Intermediate
This protocol outlines a hypothetical, yet chemically sound, application of this compound in the synthesis of a 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate derivative. Such structures are precursors to more complex pharmaceutical agents. This procedure is based on established methods for pyridinone synthesis from β-ketoesters.
Materials:
-
This compound
-
Propyl cyanoacetate
-
Piperidine (catalyst)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Reflux condenser
-
Crystallization dish
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and propyl cyanoacetate (1.0 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add concentrated hydrochloric acid to the mixture until a precipitate forms.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified substituted pyridinone.
Data Presentation
| Parameter | Value | Reference |
| Starting Materials | ||
| This compound | 1.0 eq | Synthesized as per Protocol 1. |
| Propyl cyanoacetate | 1.0 eq | Commercially available. |
| Piperidine | 0.1 eq | Reagent grade. |
| Reaction Conditions | ||
| Solvent | Ethanol | |
| Temperature | Reflux | |
| Reaction Time | 4-6 hours | |
| Product | ||
| Expected Yield | 60-70% | Based on analogous pyridinone syntheses. |
| Appearance | Off-white to pale yellow solid | |
| Purity (by HPLC) | >98% | After recrystallization. |
Visualizations
Logical Relationships and Workflows
Caption: Experimental workflow for the synthesis of this compound and its subsequent use.
Signaling Pathway: Mechanism of Action of HIV Integrase Inhibitors
The heterocyclic scaffolds derived from intermediates like this compound are often found in HIV integrase inhibitors such as Dolutegravir and Cabotegravir. The mechanism of action of these drugs is to block the integration of the viral DNA into the host cell's genome.[1][2]
Caption: Mechanism of HIV integrase inhibitors, which chelate Mg²⁺ ions in the enzyme's active site.
References
Application Note and Protocol: Synthesis of Propyl 2,4-dioxovalerate via Claisen Condensation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of Propyl 2,4-dioxovalerate through a Claisen condensation reaction. The procedure outlined is adapted from established methods for analogous ethyl esters and is intended for use by qualified laboratory personnel.
Introduction
This compound is a β-keto ester, a class of compounds that are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry for the construction of more complex molecular architectures. The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that facilitates the synthesis of β-keto esters from esters containing α-hydrogens.[1][2][3][4] This protocol details the synthesis of this compound via a crossed Claisen condensation between dipropyl oxalate and acetone, using sodium propoxide as the base. In this reaction, acetone acts as the nucleophile after deprotonation by the strong base, and dipropyl oxalate serves as the electrophile.
Reaction Scheme
The overall reaction is as follows:
Experimental Protocol
3.1. Materials and Equipment
-
Reagents:
-
Sodium metal
-
Anhydrous propanol
-
Acetone
-
Dipropyl oxalate
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ice
-
-
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer with a stir bar
-
Ice-salt bath
-
Condenser
-
Nitrogen or argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
3.2. Procedure
Step 1: Preparation of Sodium Propoxide Solution
-
Under an inert atmosphere (nitrogen or argon), carefully add freshly cut sodium metal to a three-neck round-bottom flask containing anhydrous propanol. The reaction is exothermic and produces hydrogen gas, so ensure proper venting.
-
Stir the mixture until all the sodium has reacted to form a clear solution of sodium propoxide in propanol.
Step 2: Claisen Condensation Reaction
-
Cool the sodium propoxide solution in an ice-salt bath to below -5 °C.
-
Prepare a mixture of acetone and dipropyl oxalate.
-
Using a dropping funnel, add the acetone and dipropyl oxalate mixture dropwise to the cooled sodium propoxide solution while maintaining the reaction temperature below -5 °C.
-
After the addition is complete, continue stirring the reaction mixture at this temperature for 3 hours.
Step 3: Work-up and Isolation
-
Pour the reaction mixture into ice water.
-
Acidify the aqueous mixture to a pH of approximately 4 by adding 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers and wash them twice with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as a liquid.
Step 4: Purification
The crude product can be further purified by vacuum distillation if necessary.
Data Presentation
The following table summarizes the suggested quantitative data for this experiment, based on a 0.3 mol scale of acetone.
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass | Notes |
| Acetone | 58.08 | 0.30 | 17.4 g (22.0 mL) | Limiting Reagent |
| Dipropyl Oxalate | 174.19 | 0.32 | 55.7 g (54.6 mL) | 1.07 equivalents |
| Sodium | 22.99 | 0.45 | 10.3 g | 1.5 equivalents |
| Anhydrous Propanol | 60.10 | - | 300 mL | Solvent |
| 1 M Hydrochloric Acid | 36.46 | - | As needed | For neutralization |
| Ethyl Acetate | 88.11 | - | 2 x 150 mL | For extraction |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed | For drying |
| Product | ||||
| This compound | 172.18 | - | Theoretical Yield: 51.7 g | - |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
Application Note and Protocol: Purification of Propyl 2,4-dioxovalerate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propyl 2,4-dioxovalerate is a β-keto ester, a class of compounds that are valuable intermediates in organic synthesis and drug development. Due to the presence of multiple reactive sites, these molecules can be prone to instability and the formation of byproducts during synthesis.[1] Column chromatography is a fundamental and widely used technique for the purification of such compounds, relying on the principle of differential adsorption of components onto a stationary phase.[2] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is based on established procedures for similar β-keto esters and general principles of chromatography.[1]
A key challenge in the chromatography of β-keto esters is the potential for keto-enol tautomerism, which can lead to issues like band broadening and poor peak shape in chromatographic separations.[3] Careful selection of the stationary and mobile phases, as well as proper column packing and sample loading, are crucial for achieving high purity.[2]
Experimental Protocols
1. Materials and Equipment
-
Crude this compound: Synthesized via appropriate methods.
-
Silica Gel: 100-200 mesh is a suitable particle size for gravity column chromatography.[1]
-
Solvents:
-
Ethyl acetate (EtOAc), HPLC grade
-
n-Hexane, HPLC grade
-
Dichloromethane (DCM), for sample loading
-
-
Glass Chromatography Column: Appropriate size for the amount of crude material.
-
Thin Layer Chromatography (TLC) plates: Silica gel coated.
-
TLC developing chamber and visualization reagents: (e.g., potassium permanganate stain).
-
Fraction collection tubes.
-
Rotary evaporator.
2. Thin Layer Chromatography (TLC) Analysis for Method Development
Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC.
-
Procedure:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of ethyl acetate and hexane. Start with a low polarity mixture (e.g., 10% EtOAc in hexane) and gradually increase the polarity (e.g., 20%, 30% EtOAc).
-
Visualize the spots under UV light or by staining.
-
The ideal mobile phase composition should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.
-
3. Column Chromatography Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. The column size and solvent volumes should be scaled accordingly for different amounts of material.
-
Column Preparation (Slurry Packing Method):
-
Select a glass column with a diameter of approximately 2-3 cm.
-
Add a small plug of glass wool or cotton to the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm) on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel (approx. 30-50 g) in the chosen mobile phase (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, ensuring the top of the silica gel bed does not run dry.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound (1 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approx. 2-3 g) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the sample adsorbed onto the silica gel.
-
Carefully add the dry sample-silica mixture to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting fractions.
-
Maintain a constant flow rate.
-
Monitor the separation by collecting small fractions (e.g., 10-15 mL) and analyzing them by TLC.
-
Pool the fractions containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Data Presentation
Table 1: Materials and Conditions for Column Chromatography
| Parameter | Description |
| Stationary Phase | Silica Gel (100-200 mesh) |
| Mobile Phase | Ethyl Acetate / Hexane (Gradient or isocratic, starting with 1:9 v/v)[1] |
| Column Dimensions | Dependent on scale; typically 30-50 cm length, 2-5 cm diameter |
| Sample Loading | Dry loading recommended to improve resolution |
| Elution Mode | Isocratic or gradient elution |
| Monitoring | Thin Layer Chromatography (TLC) |
Table 2: Representative Data for Purification of a β-Keto Ester
| Stage | Purity (Hypothetical) | Yield (Hypothetical) | Appearance |
| Crude Product | ~85% | N/A | Yellow to brown oil |
| Purified Product | >97% | 70-85% | Clear yellow liquid |
Note: The purity and yield are hypothetical and will depend on the efficiency of the synthesis and the chromatographic separation.
Visualizations
Caption: Workflow for the purification of this compound.
Conclusion
The protocol outlined above provides a comprehensive guide for the purification of this compound using silica gel column chromatography. By following these steps, researchers can effectively remove impurities and obtain a high-purity product suitable for further applications in research and development. It is important to note that optimization of the mobile phase composition and other chromatographic parameters may be necessary depending on the specific impurities present in the crude material.
References
Application Notes and Protocols: Propyl 2,4-dioxovalerate in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of propyl 2,4-dioxovalerate as a versatile building block in multicomponent reactions (MCRs). MCRs are powerful tools in medicinal chemistry and drug discovery, allowing for the rapid, one-pot synthesis of complex molecular scaffolds from three or more starting materials. This document outlines protocols for the synthesis of highly substituted pyrrolones and discusses the potential for this compound in other significant MCRs such as the Biginelli, Passerini, and Ugi reactions.
Introduction to this compound in MCRs
This compound is a β,δ-diketoester, a class of compounds that serves as a flexible three-carbon building block in organic synthesis. Its multiple reactive sites—two carbonyl groups and an ester—make it an ideal candidate for MCRs, enabling the efficient construction of diverse heterocyclic libraries. The use of MCRs aligns with the principles of green chemistry by increasing atom economy, reducing waste, and minimizing purification steps.[1]
Application 1: Three-Component Synthesis of Substituted Pyrrolones
A primary application of alkyl 2,4-dioxovalerates is in the three-component synthesis of highly substituted 3-hydroxy-2,5-dihydro-1H-pyrrol-2-ones. This reaction typically involves the condensation of the diketoester, an aromatic aldehyde, and a primary amine (or diamine).
Logical Relationship of Pyrrolone Synthesis
Caption: Logical flow of the three-component pyrrolone synthesis.
Experimental Protocol: Synthesis of Propyl 5-Aryl-3-hydroxy-1-(alkyl/aryl)-4-propionyl-2,5-dihydro-1H-pyrrol-2-one
This protocol is adapted from similar reactions involving methyl 2,4-dioxopentanoate.[2]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Primary amine (e.g., aniline, benzylamine)
-
Ethanol or 1,4-Dioxane (solvent)
-
Glacial acetic acid (optional catalyst)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) in 10 mL of ethanol.
-
To this solution, add the primary amine (1.0 mmol) and stir for 10 minutes at room temperature to facilitate imine formation.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
If desired, a catalytic amount of glacial acetic acid (0.1 mmol) can be added.
-
The reaction mixture is then stirred at room temperature or gently refluxed (50-60 °C) for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure substituted pyrrolone.
Hypothetical Quantitative Data
The following table presents hypothetical yield data for the synthesis of various pyrrolone derivatives using the described protocol, illustrating the potential versatility of this compound.
| Entry | Aromatic Aldehyde | Primary Amine | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Aniline | Ethanol | 8 | 85 |
| 2 | 4-Chlorobenzaldehyde | Aniline | Ethanol | 6 | 92 |
| 3 | 4-Methoxybenzaldehyde | Benzylamine | 1,4-Dioxane | 10 | 78 |
| 4 | 2-Nitrobenzaldehyde | Cyclohexylamine | Ethanol | 12 | 75 |
| 5 | Benzaldehyde | Propane-1,2-diamine* | 1,4-Dioxane | 8 | 88 |
*Note: When using a diamine, the stoichiometry may need to be adjusted to favor the mono-adduct or bis-adduct as desired.[2]
Potential Applications in Other Multicomponent Reactions
The reactivity of this compound makes it a promising candidate for other well-known MCRs.
Biginelli Reaction
The Biginelli reaction is a three-component reaction between an aldehyde, a β-dicarbonyl compound, and urea or thiourea to form dihydropyrimidinones (DHPMs).[1][3] this compound can serve as the β-dicarbonyl component.
Proposed Reaction Scheme: this compound + Aromatic Aldehyde + Urea → Substituted Dihydropyrimidinone
Passerini Reaction
The Passerini three-component reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce α-acyloxy amides.[4][5] The ketone functionalities within this compound could potentially participate in this reaction.
Proposed Reaction Scheme: this compound + Carboxylic Acid + Isocyanide → α-Acyloxy Amide derivative
Ugi Reaction
The Ugi four-component reaction is a versatile MCR that combines an aldehyde (or ketone), a primary amine, a carboxylic acid, and an isocyanide to form a bis-amide.[6][7] Similar to the Passerini reaction, the ketone groups of this compound could be reactive components.
Proposed Reaction Scheme: this compound + Primary Amine + Carboxylic Acid + Isocyanide → Bis-amide derivative
Experimental Workflow Diagram
The following diagram illustrates a general workflow for screening this compound in a multicomponent reaction.
Caption: General workflow for developing MCRs with this compound.
Conclusion
This compound is a highly valuable and versatile substrate for multicomponent reactions. Its application in the synthesis of complex heterocyclic structures, such as substituted pyrrolones, demonstrates its potential for generating diverse chemical libraries for drug discovery and development. The protocols and conceptual frameworks provided herein serve as a guide for researchers to explore and expand the utility of this promising building block in modern organic synthesis. Further investigation into its role in other named MCRs is warranted and expected to yield novel and medicinally relevant scaffolds.
References
- 1. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Passerini reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ugi Reaction [organic-chemistry.org]
Application Notes and Protocols for the Quantification of Propyl 2,4-dioxovalerate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Propyl 2,4-dioxovalerate. The following methods are based on established analytical techniques for similar molecules, such as α-keto acids and other ester compounds, and are intended to serve as a comprehensive starting point for method development and validation in a research or drug development setting.
Introduction
This compound is a β-keto ester of significant interest in various chemical and pharmaceutical research areas. Accurate and precise quantification of this compound is crucial for reaction monitoring, stability studies, and quality control. Due to the reactive nature of β-keto esters, analytical methods must be carefully developed to ensure the stability of the analyte during sample preparation and analysis. This document outlines three robust analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in relatively clean sample matrices. The presence of a chromophore in the molecule allows for direct UV detection.
Quantitative Data Summary
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Protocol
-
Sample Preparation:
-
Dissolve a known weight of the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm (This should be optimized by scanning the UV spectrum of this compound).
-
-
Calibration:
-
Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from the LOQ to a level exceeding the expected sample concentration.
-
Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
-
Data Analysis:
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Experimental Workflow
Caption: HPLC-UV workflow for this compound.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it suitable for the analysis of this compound in complex matrices. Due to the potential thermal instability of β-keto esters, careful optimization of the injection port temperature is crucial. Derivatization may be employed to improve volatility and thermal stability.
Quantitative Data Summary
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 10 ng/mL |
| Limit of Quantification (LOQ) | 30 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Protocol
-
Sample Preparation (with Derivatization):
-
Dissolve the sample in a suitable solvent (e.g., ethyl acetate).
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70 °C for 30 minutes to facilitate the formation of the trimethylsilyl (TMS) derivative.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C (optimization is key to prevent degradation).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Splitless.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions of the derivatized this compound.
-
-
-
Calibration:
-
Prepare calibration standards and derivatize them in the same manner as the samples.
-
Construct a calibration curve using the peak areas of the target ion.
-
-
Data Analysis:
-
Identify the analyte based on its retention time and the presence of characteristic ions.
-
Quantify using the calibration curve.
-
Experimental Workflow```dot
Caption: LC-MS/MS workflow for this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Propyl 2,4-dioxovalerate
This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of Propyl 2,4-dioxovalerate. The primary synthetic route is the Claisen condensation of dipropyl oxalate with acetone. While specific literature on the side reactions for the propyl ester is limited, the information herein is based on the well-documented synthesis of the analogous ethyl 2,4-dioxovalerate and general principles of the Claisen condensation.
Frequently Asked Questions (FAQs)
Q1: What is the principal reaction for the synthesis of this compound?
The synthesis is a base-catalyzed Claisen condensation reaction. In this reaction, an enolate formed from acetone acts as a nucleophile, attacking the carbonyl carbon of dipropyl oxalate. The subsequent loss of a propoxide group yields the desired product, this compound.
Q2: What are the most common side reactions to expect?
The most prevalent side reactions include:
-
Self-condensation of acetone: Acetone can react with itself in the presence of a base to form diacetone alcohol, which can then dehydrate to mesityl oxide.
-
Hydrolysis of the ester: If water is present in the reaction mixture, the dipropyl oxalate and the final product can be hydrolyzed back to the corresponding carboxylic acids.
-
Transesterification: If an alkoxide base is used where the alkyl group does not match that of the ester (e.g., using sodium ethoxide with dipropyl oxalate), a mixture of esters can be formed.[1]
Q3: Why is the choice of base so critical in this synthesis?
The base plays a dual role: it deprotonates acetone to form the reactive enolate and it deprotonates the product to drive the reaction equilibrium forward. To avoid transesterification, the alkoxide base should match the alkyl group of the ester. For the synthesis of this compound, sodium propoxide would be the ideal base. Using a non-matching alkoxide, like sodium ethoxide, can lead to the formation of ethyl esters as impurities.[1] Hydroxide bases should be avoided as they can cause saponification (hydrolysis) of the ester.[2]
Q4: Why is a stoichiometric amount of base typically required for a good yield?
The final product, a β-keto ester, is more acidic than the starting ketone (acetone). The base will deprotonate the product to form a resonance-stabilized enolate. This final deprotonation step is essentially irreversible and drives the reaction to completion. Therefore, at least a full equivalent of the base is necessary.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | 1. Inactive Base: The alkoxide base may have decomposed due to moisture. | Use a freshly prepared or properly stored base. Ensure all reagents and solvents are anhydrous. |
| 2. Insufficient Base: Less than a stoichiometric amount of base was used. | Use at least one full equivalent of base relative to the limiting reagent (typically acetone). | |
| 3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | While low temperatures can suppress side reactions, the reaction may require a specific temperature range to proceed efficiently. Consult analogous procedures for optimal temperature control. | |
| Presence of a White Precipitate (Carboxylic Acid) | 1. Hydrolysis: Water contamination in the reagents or solvent. | Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product is Contaminated with a Higher Boiling Point Impurity | 1. Acetone Self-Condensation: Formation of mesityl oxide and other higher-order condensation products. | Maintain a low reaction temperature. Add the acetone slowly to the mixture of the base and dipropyl oxalate to keep the concentration of the acetone enolate low, minimizing self-condensation. |
| Product Contains a Mixture of Propyl and Other Esters | 1. Transesterification: The alkoxide base used did not match the ester's alkyl group. | Use sodium propoxide as the base when using dipropyl oxalate. |
Summary of Potential Side Reactions
| Side Reaction | Reactants | Product(s) | How to Mitigate |
| Acetone Self-Condensation | 2 x Acetone | Diacetone alcohol, Mesityl Oxide | Maintain low reaction temperature, slow addition of acetone. |
| Ester Hydrolysis | Dipropyl Oxalate / Product + H₂O | Oxalic Acid / 2,4-dioxovaleric acid + Propanol | Use anhydrous reagents and solvents; perform under an inert atmosphere. |
| Transesterification | Dipropyl Oxalate + Non-propoxide base (e.g., Ethoxide) | Ethyl Propyl Oxalate, Diethyl Oxalate | Use a base with the same alkyl group as the ester (e.g., Sodium Propoxide). |
Experimental Protocol: Synthesis of this compound
This is a generalized protocol based on the synthesis of the analogous ethyl ester. Optimization may be required.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium propoxide (1.0 eq) to anhydrous propanol in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. Cool the mixture in an ice-salt bath.
-
Reaction: A solution of dipropyl oxalate (1.0 eq) and acetone (1.0 eq) in anhydrous propanol is added dropwise to the cooled sodium propoxide solution over a period of 1-2 hours, maintaining the internal temperature below 0°C.
-
Workup: After the addition is complete, the reaction is stirred for an additional 2-3 hours at low temperature. The mixture is then poured into a beaker of ice and acidified with a dilute acid (e.g., 1M HCl) to a pH of ~4-5.
-
Extraction: The aqueous layer is extracted three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
Reaction Pathway and Side Reactions
Caption: Main synthesis pathway and common side reactions.
References
Improving the stability of Propyl 2,4-dioxovalerate during storage
Welcome to the technical support center for Propyl 2,4-dioxovalerate. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the storage and stability of this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maintain the quality and stability of this compound, it is recommended to store it under refrigerated conditions, specifically between 2°C and 8°C.[1] The compound should be stored in a tightly sealed, airtight container to minimize exposure to moisture and air. For long-term storage, flushing the container with an inert gas like argon or nitrogen is a beneficial practice.
Q2: I've noticed a change in the color of my this compound sample. What could be the cause?
A2: A change in color, such as the appearance of a yellow tint, can be an indicator of degradation. This is often due to exposure to adverse conditions like elevated temperatures, light, or contaminants. It is advisable to re-analyze the purity of the sample before use if any visual changes are observed.
Q3: What are the primary degradation pathways for this compound?
A3: As a β-keto ester, this compound is susceptible to two primary degradation pathways: hydrolysis and decarboxylation.[2][3]
-
Hydrolysis: In the presence of water, the ester group can be cleaved, leading to the formation of 2,4-dioxovaleric acid and propanol. This reaction can be catalyzed by both acidic and basic conditions.
-
Decarboxylation: The resulting β-keto acid from hydrolysis is unstable and can readily lose a molecule of carbon dioxide to form acetylacetone.[4]
These degradation pathways are common for β-keto esters and can be accelerated by inappropriate storage conditions.[2][3][4]
Q4: Can I store this compound at room temperature for short periods?
A4: While short-term exposure to room temperature may not lead to significant immediate degradation, it is strongly advised against. The stability of β-keto esters is temperature-dependent, and prolonged exposure to higher temperatures will accelerate degradation. For optimal results and to ensure the reproducibility of your experiments, adhere strictly to the recommended refrigerated storage conditions.
Q5: How can I check the purity of my this compound sample?
A5: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. An HPLC method is generally preferred for quantitative analysis of purity and the detection of degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Verify storage conditions (2-8°C, airtight container). Test the purity of the compound using HPLC or NMR before use. |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | Identify potential degradation products such as 2,4-dioxovaleric acid or acetylacetone by comparing with reference standards. If significant degradation has occurred, a fresh vial of the compound should be used. |
| Low assay value | The compound has degraded over time. | Implement a first-in, first-out inventory system. Regularly check the purity of older stock. Consider aliquoting the compound upon receipt to minimize repeated freeze-thaw cycles or exposure of the entire stock to ambient conditions. |
| pH sensitivity in reactions | The compound is unstable in strongly acidic or basic conditions, leading to rapid hydrolysis. | Buffer your reaction mixture to a neutral or slightly acidic pH if the experimental conditions allow. If the reaction requires basic or acidic conditions, consider adding the this compound slowly at a low temperature to minimize degradation. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for specific equipment and applications.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with a lower concentration of acetonitrile (e.g., 20%) and gradually increase to a higher concentration (e.g., 80%) over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase starting condition (e.g., 20% acetonitrile in water) to a final concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the sample and run the gradient program.
-
Identify the main peak corresponding to this compound.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
-
Protocol 2: Accelerated Stability Study
This protocol is designed to evaluate the stability of this compound under stressed conditions.
-
Objective: To determine the rate of degradation at elevated temperatures.
-
Materials:
-
This compound.
-
Temperature-controlled stability chambers or ovens.
-
Airtight vials.
-
HPLC system for analysis.
-
-
Procedure:
-
Aliquot this compound into several airtight vials.
-
Place the vials in stability chambers set at different temperatures (e.g., 25°C, 40°C, and 60°C).
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each temperature condition.
-
Analyze the purity of the sample using the HPLC method described in Protocol 1.
-
Record the percentage of this compound remaining at each time point and temperature.
-
The data can be used to estimate the shelf-life at recommended storage conditions.
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound stability.
References
Troubleshooting low yield in Propyl 2,4-dioxovalerate reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Propyl 2,4-dioxovalerate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved through a mixed Claisen condensation.[1][2][3] This reaction involves the condensation of propyl acetate and diethyl oxalate in the presence of a strong base, such as sodium propoxide. The propyl acetate acts as the nucleophile after being deprotonated by the base to form an enolate, which then attacks the electrophilic carbonyl carbon of diethyl oxalate. Subsequent elimination of a propoxide group leads to the formation of the desired β-keto ester, this compound.
Q2: Why is diethyl oxalate a good choice for this reaction?
Diethyl oxalate is an ideal reactant for mixed Claisen condensations because it has no α-hydrogens.[2][4][5] This prevents it from undergoing self-condensation, which would otherwise lead to a complex mixture of products and a lower yield of the desired this compound.[1][3][5]
Q3: What is the role of the base in this reaction?
The base plays a crucial role in the Claisen condensation. It is required in a stoichiometric amount, not a catalytic one.[2] Its primary function is to deprotonate the α-hydrogen of propyl acetate to form the reactive enolate. Additionally, the base deprotonates the resulting β-keto ester, which is a thermodynamically favorable step that helps to drive the reaction to completion.[2]
Q4: Can I use a different base, such as sodium hydroxide or sodium ethoxide?
While other strong bases can be used, it is highly recommended to use the sodium salt of the corresponding alcohol of the ester (sodium propoxide in this case) to avoid transesterification, which can lead to a mixture of ethyl and propyl esters and complicate purification.[6] Using sodium hydroxide is generally not advised as it can cause saponification (hydrolysis) of the ester starting materials and the product.[6] Stronger, non-nucleophilic bases like sodium amide or sodium hydride can sometimes increase the yield.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Possible Cause 1: Inactive or Insufficient Base
-
Question: Is your base active and used in a sufficient amount?
-
Answer: The base (e.g., sodium propoxide) is crucial for the reaction. It should be freshly prepared or properly stored to ensure its reactivity. A full equivalent of the base is required to drive the reaction equilibrium towards the product.[2]
-
Recommended Action:
-
Use a freshly opened container of sodium metal to prepare sodium propoxide in anhydrous propanol.
-
Ensure a 1:1 molar ratio of base to the limiting reagent (propyl acetate).
-
-
Possible Cause 2: Presence of Water in the Reaction
-
Question: Are your reagents and glassware completely dry?
-
Answer: The presence of water will quench the enolate intermediate and can also lead to the hydrolysis of the esters and the base. This will significantly reduce the yield.
-
Recommended Action:
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents and reagents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.
-
-
Possible Cause 3: Incorrect Reaction Temperature
-
Question: Was the reaction temperature properly controlled?
-
Answer: The initial deprotonation step is often carried out at a low temperature to control the reaction rate and prevent side reactions.
-
Recommended Action: Maintain a low temperature (e.g., 0-5 °C) during the addition of the reactants and the initial phase of the reaction. The reaction may then be allowed to slowly warm to room temperature.
-
Issue 2: Formation of Multiple Side Products
Possible Cause 1: Self-Condensation of Propyl Acetate
-
Question: Are you observing byproducts from the self-condensation of propyl acetate?
-
Answer: If the reaction conditions are not optimized, propyl acetate can react with itself, leading to the formation of propyl acetoacetate.
-
Recommended Action:
-
Slowly add the propyl acetate to the mixture of the base and diethyl oxalate. This ensures that the concentration of the enolate is always low, minimizing the chance of self-condensation.
-
Consider using a slight excess of diethyl oxalate to favor the mixed condensation.
-
-
Possible Cause 2: Transesterification
-
Question: Are you using a base with a different alkyl group than your ester?
-
Answer: Using a base like sodium ethoxide with propyl acetate can lead to the formation of ethyl acetate and subsequently a mixture of ethyl and this compound.
-
Recommended Action: Always use the corresponding alkoxide base (sodium propoxide for propyl acetate).
-
Data Presentation
Table 1: Effect of Reaction Parameters on Yield in Similar Claisen Condensations
| Parameter | Condition | Observed Effect on Yield |
| Base | Stronger, non-nucleophilic bases (e.g., NaH, NaNH2) | Can increase yield compared to alkoxides.[1] |
| Stoichiometric amount (1 equivalent) | Essential for driving the reaction to completion.[2] | |
| Solvent | Anhydrous, aprotic solvents | Generally preferred to prevent side reactions. |
| Matching alcohol (e.g., Propanol) | Can be used but must be anhydrous. | |
| Temperature | Low initial temperature (0-5 °C) | Helps to control the reaction and minimize byproducts. |
| Elevated temperatures | Can lead to decomposition of reactants and products. | |
| Reactant Ratio | Excess of non-enolizable ester (Diethyl Oxalate) | Can improve the yield of the desired mixed condensation product.[5] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from the synthesis of Ethyl 2,4-dioxovalerate and should be optimized for your specific laboratory conditions.
Materials:
-
Sodium metal
-
Anhydrous propan-1-ol
-
Propyl acetate
-
Diethyl oxalate
-
Anhydrous diethyl ether
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Propoxide: Under an inert atmosphere, carefully add small pieces of sodium metal (1.0 eq) to anhydrous propan-1-ol at 0 °C with stirring. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: Cool the sodium propoxide solution to 0 °C in an ice bath.
-
Addition of Reactants: Slowly add a mixture of propyl acetate (1.0 eq) and diethyl oxalate (1.1 eq) dropwise to the stirred sodium propoxide solution, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours.
-
Work-up:
-
Cool the reaction mixture in an ice bath and quench with cold 1M hydrochloric acid until the pH is acidic.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. Claisen Condensation [organic-chemistry.org]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Propyl 2,4-dioxovalerate Reaction Scale-Up: A Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scalable synthesis of Propyl 2,4-dioxovalerate. The information provided is based on established chemical principles and analogous reactions, specifically the well-documented synthesis of ethyl 2,4-dioxovalerate. Users should consider this guidance as a starting point for process optimization and scale-up of the propyl ester.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and industrially applicable method for synthesizing this compound is through a crossed Claisen condensation reaction.[1][2] This involves the reaction of dipropyl oxalate with acetone in the presence of a strong base.[3]
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are dipropyl oxalate and acetone. A strong, non-nucleophilic base is required to facilitate the condensation. Sodium propoxide in propanol is a suitable base to avoid transesterification.[4][5] An acid, such as hydrochloric acid, is used for quenching the reaction and neutralizing the base during workup.[3]
Q3: What are the critical process parameters to control during scale-up?
A3: Key parameters to monitor and control during scale-up include:
-
Temperature: The reaction is typically carried out at low temperatures (e.g., below -5°C) to control the exothermic nature of the reaction and minimize side reactions.[3]
-
Addition Rate: Slow and controlled addition of the reactants is crucial to maintain temperature and ensure proper mixing.
-
Base Stoichiometry: A full equivalent of base is necessary to drive the reaction to completion by deprotonating the resulting β-keto ester.[2][5]
-
Agitation: Efficient stirring is essential for good mass and heat transfer, especially in larger reactors.
-
Moisture Control: The reaction is sensitive to moisture, which can consume the base and lead to lower yields. Anhydrous conditions are recommended.
Q4: What are the potential side reactions to be aware of?
A4: Potential side reactions include:
-
Self-condensation of acetone: This can occur but is generally less favorable than the reaction with the oxalate ester.
-
Multiple acylations: Reaction of the product with another molecule of dipropyl oxalate.
-
Transesterification: If an alkoxide base with a different alkyl group from the ester is used (e.g., sodium ethoxide with dipropyl oxalate), a mixture of propyl and ethyl esters can be formed.[4]
-
Hydrolysis: The presence of water can lead to the hydrolysis of the ester starting material and the final product.
Q5: How can the reaction progress be monitored?
A5: Reaction progress can be monitored using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): To qualitatively track the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reactants, product, and byproducts.
-
Gas Chromatography (GC): Can also be used for quantitative analysis, particularly if the components are sufficiently volatile.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive or insufficient base. 2. Presence of moisture in reagents or solvent. 3. Reaction temperature too low. 4. Incorrect stoichiometry of reactants. | 1. Use freshly prepared or properly stored base. Ensure at least one full equivalent is used. 2. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. 3. While initial cooling is important, ensure the reaction is allowed to proceed at a suitable temperature for a sufficient time. 4. Verify the molar ratios of dipropyl oxalate, acetone, and base. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup and purification. 3. Competing side reactions. 4. Reversibility of the Claisen condensation. | 1. Increase reaction time or slightly increase the temperature after the initial addition. 2. Optimize extraction and purification steps. Back-extraction of the aqueous layer can recover some product. 3. Ensure slow addition of reactants at low temperature to minimize side reactions. Using a non-nucleophilic base like LDA can sometimes improve yields.[1][5] 4. Ensure a stoichiometric amount of base is used to deprotonate the product and drive the equilibrium forward.[2][5] |
| Formation of Multiple Products/Impurities | 1. Self-condensation of acetone. 2. Transesterification due to incorrect base. 3. Impure starting materials. | 1. Maintain a low reaction temperature and ensure efficient mixing. 2. Use a base with the same alkoxide as the ester (e.g., sodium propoxide for dipropyl oxalate).[4] 3. Ensure the purity of dipropyl oxalate and acetone before starting the reaction. |
| Difficulty in Isolating the Product | 1. Product is soluble in the aqueous phase during workup. 2. Formation of an emulsion during extraction. | 1. Saturate the aqueous layer with a salt (e.g., NaCl) to decrease the solubility of the organic product. Perform multiple extractions with a suitable organic solvent. 2. Add a small amount of brine to help break the emulsion. Allow the mixture to stand for a longer period. |
Experimental Protocols
Synthesis of this compound (Adapted from the synthesis of Ethyl 2,4-dioxovalerate[3])
Materials:
-
Dipropyl oxalate
-
Acetone (anhydrous)
-
Sodium propoxide
-
Propanol (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium propoxide (1.5 equivalents) to anhydrous propanol in a reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Maintain the temperature below 5°C using an ice-salt bath.
-
Prepare a mixture of acetone (1 equivalent) and dipropyl oxalate (1.05 equivalents).
-
Slowly add the acetone/dipropyl oxalate mixture to the sodium propoxide solution over 2-3 hours, ensuring the reaction temperature is maintained below -5°C.
-
After the addition is complete, continue stirring at the same temperature for an additional hour.
-
Slowly pour the reaction mixture into a beaker containing a mixture of ice and water.
-
Adjust the pH of the aqueous solution to approximately 4 with 1 M hydrochloric acid.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification
The crude product can be purified by vacuum distillation.
Data Presentation
Table 1: Reactant Stoichiometry and Yield for Analogous Ethyl 2,4-dioxovalerate Synthesis[3]
| Reactant | Molar Ratio | Moles | Mass |
| Diethyl oxalate | 1.07 | 0.32 | 46.7 g |
| Acetone | 1 | 0.3 | 14.7 g |
| Sodium ethoxide | 1.5 | 0.45 | 30.0 g |
| Product | |||
| Ethyl 2,4-dioxovalerate | - | 0.28 | 46.5 g (94% yield) |
Note: This data is for the synthesis of the ethyl ester and should be used as a reference for optimizing the synthesis of the propyl ester.
Visualizations
Reaction Pathway
Caption: Claisen condensation pathway for this compound synthesis.
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. Claisen Condensation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ethyl 2,4-dioxovalerate synthesis - chemicalbook [chemicalbook.com]
- 4. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Incompatible reagents and conditions for Propyl 2,4-dioxovalerate
Disclaimer: The following information is primarily based on data for the closely related compound, Ethyl 2,4-dioxovalerate. Due to their structural similarity, Propyl 2,4-dioxovalerate is expected to exhibit similar chemical properties and incompatibilities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an organic compound, specifically a propyl ester of a diketo acid. While specific applications for the propyl ester are not widely documented, its close analog, ethyl 2,4-dioxovalerate, is used in the synthesis of heterocyclic compounds, which are important scaffolds in pharmaceuticals and agrochemicals. It is also a potential anti-fungal agent.[1]
Q2: What are the recommended storage conditions for this compound?
To maintain product quality, it is recommended to store this compound in a tightly closed container in a dry and well-ventilated place.[2] For long-term stability, refrigeration is advised.[2]
Q3: What are the known incompatible reagents with this compound?
Based on information for the analogous ethyl ester, this compound is incompatible with:
-
Bases: Strong and weak bases can catalyze decomposition or other unwanted reactions.
-
Oxidizing agents: These can lead to vigorous and potentially hazardous reactions.[2]
Q4: Are there any specific reaction conditions to avoid when using this compound?
Yes, you should avoid excess heat .[2] Thermal decomposition can lead to the release of irritating gases and vapors.[2]
Q5: What are the physical properties of this compound?
The following table summarizes the physical properties of the closely related Ethyl 2,4-dioxovalerate, which are expected to be similar for this compound.
| Property | Value |
| Molecular Formula | C₈H₁₂O₄ |
| Molecular Weight | 172.18 g/mol |
| Appearance | Yellow Liquid[2] |
| Melting Point | 16 - 18 °C[2] |
| Boiling Point | 101 - 103 °C @ 12 mmHg[2] |
| Flash Point | > 112 °C[2] |
| Specific Gravity | ~1.120[2] |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
Issue 1: Reaction failure or low yield.
-
Possible Cause: Decomposition of the reagent due to incompatible conditions.
-
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure the this compound has been stored correctly and is not decomposed.
-
Check for Incompatible Reagents: Review all reagents in your reaction mixture. Are there any strong bases or oxidizing agents present that are not part of the intended reaction?
-
Control Reaction Temperature: Avoid excessive heating. If the reaction requires elevated temperatures, use the minimum effective temperature and monitor for signs of decomposition (e.g., color change, gas evolution).
-
Issue 2: Unexpected side products are observed.
-
Possible Cause: Side reactions catalyzed by incompatible reagents or conditions.
-
Troubleshooting Steps:
-
Analyze Side Products: If possible, identify the structure of the side products. This can provide clues about the unintended reaction pathway.
-
Purify Reagents: Ensure all starting materials and solvents are free from impurities that could act as catalysts for side reactions.
-
Modify Reaction Conditions: Consider running the reaction at a lower temperature or using a different solvent to minimize side reactions.
-
Issue 3: The reaction mixture changes color unexpectedly (e.g., darkens significantly).
-
Possible Cause: Decomposition of this compound.
-
Troubleshooting Steps:
-
Stop the Reaction: If safe to do so, immediately cool the reaction mixture.
-
Review Reaction Parameters: Check the reaction temperature and the presence of any incompatible reagents.
-
Consider a Milder Protocol: If decomposition is suspected, explore alternative, milder reaction conditions.
-
Experimental Protocols
Example Protocol: Synthesis of a Pyrazole Derivative (Hypothetical)
This protocol is for illustrative purposes to highlight key considerations regarding incompatibilities.
Reagents:
-
This compound
-
Hydrazine hydrate
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature. (Note: Hydrazine hydrate is a base. While necessary for this reaction, its addition should be controlled to avoid a rapid, exothermic reaction).
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol). (Caution: Avoid excessive heating to prevent decomposition of the starting material).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A flowchart for troubleshooting common experimental issues with this compound.
References
Technical Support Center: Purification of Propyl 2,4-dioxovalerate
Welcome to the technical support center for the purification of Propyl 2,4-dioxovalerate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for obtaining high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: this compound is typically synthesized via a Claisen condensation reaction. Common impurities may include:
-
Unreacted starting materials: Dipropyl oxalate and acetone.
-
Byproducts of side reactions: Products from self-condensation of acetone or other side reactions.
-
Residual solvent: Solvents used during the synthesis and workup, such as ethanol or ethyl acetate.
-
Water: Introduced during the workup or from atmospheric moisture.
-
Degradation products: Beta-ketoesters can be susceptible to hydrolysis and decarboxylation, especially under acidic or basic conditions and at elevated temperatures.
Q2: How does the keto-enol tautomerism of this compound affect purification and analysis?
A2: this compound exists as an equilibrium mixture of the keto and enol forms. This tautomerism can present challenges in chromatographic and spectroscopic analysis. In techniques like HPLC and GC, the presence of two slowly interconverting isomers can lead to broad or split peaks, making accurate quantification and assessment of purity difficult. To address this, it is sometimes beneficial to adjust the analytical method, for instance, by modifying the temperature or the pH of the mobile phase in HPLC to either accelerate or halt the interconversion, resulting in a single, sharp peak.
Caption: Keto-enol tautomerism of this compound.
Troubleshooting Guides
Purification Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low yield after distillation | Distillation temperature is too high, causing decomposition. | Perform distillation under reduced pressure to lower the boiling point. |
| The compound is co-distilling with a lower-boiling impurity. | Use a fractionating column to improve separation. Ensure a slow and steady distillation rate. | |
| Incomplete reaction during synthesis. | Optimize the synthesis reaction conditions to maximize the yield of the desired product before purification. | |
| Product is still impure after distillation | Boiling points of impurities are too close to the product. | Use a longer fractionating column or one with a more efficient packing material. Consider purification by column chromatography instead. |
| The distillation was performed too quickly. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. | |
| Column chromatography yields no separation | The eluent system is not appropriate. | Perform thin-layer chromatography (TLC) with various solvent systems to find an optimal eluent that provides good separation between the product and impurities. |
| The column was not packed properly. | Ensure the column is packed uniformly without any air bubbles or channels. A poorly packed column will lead to band broadening and poor separation. | |
| Product degradation on silica gel column | This compound is sensitive to the acidic nature of silica gel. | Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a mild base like triethylamine before packing the column. Alternatively, use a less acidic stationary phase like alumina. |
Analytical Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Broad or split peaks in GC/HPLC analysis | Keto-enol tautomerism. | For HPLC, try adjusting the pH of the mobile phase or the column temperature to favor one tautomer or to accelerate interconversion. For GC, derivatization of the sample might be necessary to analyze a single species. |
| Column overload. | Dilute the sample before injection. | |
| Contamination in the GC inlet or column. | Clean the GC inlet and bake the column according to the manufacturer's instructions. | |
| Inaccurate quantification by NMR | Presence of residual solvents or water. | Use a calibrated internal standard for quantitative NMR (qNMR) to accurately determine the purity. Ensure the sample is thoroughly dried before analysis. |
| Overlapping signals from impurities. | Use a higher field NMR spectrometer for better signal dispersion. 2D NMR techniques like COSY and HSQC can also help in identifying and resolving overlapping signals. |
Experimental Protocols
Purification by Fractional Distillation under Reduced Pressure
This method is suitable for separating this compound from impurities with significantly different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Vacuum source (e.g., vacuum pump or water aspirator)
-
Manometer
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.
-
Slowly apply vacuum and monitor the pressure with the manometer. A pressure of 10-20 mmHg is a good starting point.
-
Begin heating the flask gently.
-
Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).
-
Collect a forerun fraction, which will contain any low-boiling impurities.
-
As the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main fraction.
-
Continue distillation until the temperature starts to drop or rise significantly, indicating that the product has been distilled.
-
Stop the distillation by removing the heat source and then slowly releasing the vacuum.
Purification by Column Chromatography
This method is effective for removing impurities with similar polarities to the product.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Eluent: A mixture of ethyl acetate and hexane (start with a low polarity mixture, e.g., 5:95 ethyl acetate:hexane, and gradually increase the polarity).
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial eluent mixture and carefully pour it into the column, avoiding the formation of air bubbles.
-
Allow the silica gel to settle, and then add a thin layer of sand on top.
-
Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Begin eluting the column with the solvent mixture, collecting fractions in separate tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
| Purification Method | Typical Purity Achieved | Expected Yield | Primary Impurities Removed |
| Fractional Distillation | >95% | 70-85% | Low-boiling and high-boiling impurities, residual solvents. |
| Column Chromatography | >98% | 60-80% | Impurities with different polarities, colored impurities, and some isomeric byproducts. |
Note: The purity and yield values are estimates and can vary depending on the quality of the crude material and the specific experimental conditions.
Visualization of Experimental Workflow
Caption: Workflow for the purification of this compound.
Technical Support Center: Propyl 2,4-dioxovalerate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Propyl 2,4-dioxovalerate. The information is structured to address specific issues that may be encountered during the experimental process, with a focus on the critical role of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound?
While specific data for this compound is limited in the provided search results, the synthesis of the analogous Ethyl 2,4-dioxovalerate is consistently performed at temperatures below -5 °C.[1][2] This low temperature is crucial for controlling the Claisen condensation reaction and minimizing side product formation. It is highly recommended to maintain a similar temperature range for the synthesis of the propyl ester.
Q2: Why is a low reaction temperature so important for this synthesis?
Low temperatures are essential to control the reactivity of the base (e.g., sodium propoxide) and the enolate intermediate. Higher temperatures can lead to several undesirable side reactions, including:
-
Self-condensation of the ester or ketone: This reduces the yield of the desired product.
-
Decomposition of the product: The β-keto ester product can be susceptible to cleavage at higher temperatures.
-
Reduced selectivity: Increased temperatures can lead to a broader range of products, complicating purification.
Q3: What are the expected yield and purity for this synthesis?
For the synthesis of Ethyl 2,4-dioxovalerate under optimized low-temperature conditions, a yield of 94% and a purity of 96% have been reported.[1][2] Similar results can be anticipated for this compound when the reaction is performed under strictly controlled low-temperature conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no product yield | Reaction temperature was too high: This can lead to side reactions and decomposition of the starting materials or product. | Ensure the reaction mixture is maintained below -5 °C throughout the addition of reactants. Use an appropriate cooling bath (e.g., ice-salt or dry ice-acetone). |
| Inefficient base formation or activity: The alkoxide base may not have formed properly or may have been deactivated by moisture. | Use anhydrous propanol and ensure all glassware is thoroughly dried. Prepare the sodium propoxide solution carefully and use it promptly. | |
| Incorrect stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. | Carefully measure and use the correct molar ratios of diethyl oxalate, propanone (or acetone), and sodium propoxide. | |
| Formation of multiple side products | Elevated reaction temperature: As mentioned, higher temperatures promote side reactions. | Maintain strict temperature control below -5 °C. Add the mixture of diethyl oxalate and propanone dropwise to the base solution to better manage the reaction exotherm. |
| Presence of water: Water can react with the base and interfere with the desired condensation reaction. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel. | |
| Difficulty in product purification | Presence of unreacted starting materials and side products: This is often a consequence of suboptimal reaction conditions. | Optimize the reaction temperature and time to ensure complete conversion. A carefully controlled reaction will yield a cleaner crude product that is easier to purify. |
| Improper work-up procedure: Incorrect pH adjustment during work-up can lead to product loss or the formation of emulsions. | Carefully adjust the pH to around 4 with 1 M HCl during the work-up to ensure complete protonation of the product enolate.[1][2] |
Experimental Protocol: Synthesis of Ethyl 2,4-dioxovalerate (as a model for this compound)
This protocol for the synthesis of Ethyl 2,4-dioxovalerate is based on established literature procedures and serves as a detailed guide.[1][2] For the synthesis of this compound, "ethanol" should be replaced with "propanol" and "sodium ethoxide" with "sodium propoxide".
Materials:
-
Diethyl oxalate
-
Acetone (Propanone)
-
Sodium metal
-
Anhydrous Ethanol (or Propanol)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-necked flask equipped with a stirrer, dropping funnel, and a thermometer, add 300 mL of anhydrous ethanol. Cool the flask in an ice-salt bath. Carefully add 30.0 g (0.45 mol) of sodium metal in small portions to the ethanol, ensuring the temperature remains low. Stir until all the sodium has reacted to form sodium ethoxide.
-
Preparation of Reactant Mixture: In a separate beaker, prepare a mixture of 14.7 g (0.3 mol) of acetone and 46.7 g (0.32 mol) of diethyl oxalate.
-
Reaction: Cool the sodium ethoxide solution to below -5 °C. Slowly add the acetone-diethyl oxalate mixture dropwise from the dropping funnel to the sodium ethoxide solution. Maintain the reaction temperature below -5 °C throughout the addition, which should take approximately 3 hours.
-
Quenching: After the addition is complete, pour the reaction mixture into ice water.
-
Acidification and Extraction: Acidify the aqueous mixture to a pH of approximately 4 by adding 1 M HCl. Extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers twice with water and then dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the sodium sulfate and concentrate the organic phase under reduced pressure to obtain the crude product.
Data Summary
The following table summarizes the quantitative data for the synthesis of Ethyl 2,4-dioxovalerate, which can be used as a reference for the synthesis of the propyl analog.
| Parameter | Value | Reference |
| Reaction Temperature | < -5 °C | [1][2] |
| Reaction Time | 3 hours | [1][2] |
| Yield | 94% | [1][2] |
| Purity | 96% | [1][2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis issues.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Propyl 2,4-dioxovalerate and Ethyl 2,4-dioxovalerate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of Propyl 2,4-dioxovalerate and Ethyl 2,4-dioxovalerate. While experimental data for Ethyl 2,4-dioxovalerate is readily available, specific studies on the reactivity of this compound are not prevalent in the current literature. Therefore, this comparison draws upon the established principles of organic chemistry to infer the reactivity of this compound relative to its well-documented ethyl counterpart.
Introduction to 2,4-Dioxovalerates
This compound and Ethyl 2,4-dioxovalerate are β-keto esters, a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This structural arrangement imparts unique reactivity to the molecule, most notably the acidity of the α-hydrogens located on the methylene group (C3) situated between the two carbonyl groups. This acidity is a consequence of the resonance stabilization of the resulting carbanion (enolate).
The general structure of these compounds facilitates their use as versatile intermediates in organic synthesis, particularly in the formation of heterocyclic compounds and in carbon-carbon bond-forming reactions.
Physicochemical Properties
A summary of the known and inferred physicochemical properties of Ethyl 2,4-dioxovalerate and this compound is presented below.
| Property | Ethyl 2,4-dioxovalerate | This compound (Inferred) |
| CAS Number | 615-79-2 | 39526-01-7[1] |
| Molecular Formula | C₇H₁₀O₄[2] | C₈H₁₂O₄ |
| Molecular Weight | 158.15 g/mol [2] | 172.18 g/mol |
| Boiling Point | 101-103 °C at 12 mmHg | Expected to be slightly higher than the ethyl ester. |
| Density | 1.126 g/mL at 25 °C | Expected to be slightly lower than the ethyl ester. |
| Appearance | Clear yellow liquid[3] | Expected to be a clear, possibly yellowish, liquid. |
| Solubility | Miscible with water, ether, chloroform, methanol, and ethanol[4] | Expected to have similar solubility, with slightly decreased water miscibility. |
Synthesis
The synthesis of Ethyl 2,4-dioxovalerate is well-established and typically proceeds via a Claisen condensation reaction between diethyl oxalate and acetone in the presence of a base such as sodium ethoxide.[5] A similar synthetic strategy would be employed for this compound, substituting dipropyl oxalate for diethyl oxalate and sodium propoxide as the base.
General Synthesis Workflow
Caption: General workflow for the synthesis of alkyl 2,4-dioxovalerates.
Experimental Protocols
Synthesis of Ethyl 2,4-dioxovalerate
This protocol is adapted from established literature procedures.[3][5]
Materials:
-
Diethyl oxalate
-
Acetone
-
Sodium metal
-
Anhydrous ethanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a condenser and a dropping funnel, carefully add sodium metal to anhydrous ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
-
Reaction Mixture: Cool the sodium ethoxide solution in an ice-salt bath. A mixture of diethyl oxalate and acetone is then added dropwise to the cooled solution while maintaining the temperature below -5 °C.
-
Reaction: The reaction mixture is stirred for several hours at low temperature.
-
Workup: The mixture is poured into ice water and acidified to a pH of approximately 4 with 1 M hydrochloric acid.
-
Extraction: The aqueous layer is extracted multiple times with ethyl acetate.
-
Drying and Concentration: The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield Ethyl 2,4-dioxovalerate as a yellow liquid.
Reactivity Comparison
The reactivity of both Propyl and Ethyl 2,4-dioxovalerate is primarily governed by the presence of the two carbonyl groups and the acidic methylene protons. Key reactions include enolate formation, alkylation, and cyclization reactions to form heterocyclic systems.
Enolate Formation and Subsequent Reactions
The central methylene protons of 2,4-dioxovalerates are readily abstracted by a base to form a resonance-stabilized enolate. This enolate is a key reactive intermediate.
Caption: Enolate formation and subsequent alkylation of 2,4-dioxovalerates.
The primary difference in reactivity between the propyl and ethyl esters is expected to arise from steric and electronic effects of the alkyl group of the ester.
-
Steric Effects: The propyl group is slightly larger than the ethyl group. This increased steric bulk may have a minor influence on the rate of reactions involving nucleophilic attack at the ester carbonyl. For reactions such as transesterification or hydrolysis, the propyl ester might react slightly more slowly than the ethyl ester due to greater steric hindrance around the carbonyl carbon. However, for reactions involving the enolate at the C3 position, the difference in the ester group is less likely to have a significant steric impact.
-
Electronic Effects: Both ethyl and propyl groups are electron-donating through an inductive effect. The difference in the inductive effect between an ethyl and a propyl group is minimal and is unlikely to lead to a significant difference in the acidity of the α-hydrogens or the nucleophilicity of the resulting enolate.
Summary of Expected Reactivity Differences
| Reaction Type | Expected Reactivity of this compound vs. Ethyl 2,4-dioxovalerate | Rationale |
| Enolate Formation | Very similar | Minimal difference in the electronic effect of the ester alkyl group on the acidity of the α-hydrogens. |
| Alkylation at C3 | Very similar | The reaction site is distant from the ester alkyl group, minimizing steric effects. |
| Nucleophilic Acyl Substitution | Slightly slower | Increased steric hindrance from the propyl group compared to the ethyl group. |
| Cyclization Reactions | Very similar | The reactivity is primarily driven by the dicarbonyl system, with minor influence from the ester group. |
Applications in Synthesis
Ethyl 2,4-dioxovalerate is a known precursor in the synthesis of various heterocyclic compounds, such as pyrazoles and isoxazoles.[3] It is also used in the preparation of more complex molecules, including potential antifungal agents and core analogs for pharmaceuticals.[3] Given the similar reactivity profile, this compound would be expected to be a suitable substitute in many of these synthetic applications, potentially offering slight modifications in the physical properties of the final products, such as solubility and crystallinity.
Conclusion
References
Propyl 2,4-dioxovalerate: A Comparative Guide to its Synthetic Utility Against Other β-Keto Esters
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic route. β-Keto esters are a versatile class of compounds widely employed in the synthesis of a variety of carbocyclic and heterocyclic structures, which are often key scaffolds in pharmaceutical agents. While ethyl acetoacetate has long been a staple in organic synthesis, other esters, such as Propyl 2,4-dioxovalerate, offer alternative reactivity and physical properties that can be advantageous in specific applications. This guide provides an objective comparison of this compound and other common β-keto esters in three cornerstone multicomponent reactions: the Hantzsch Pyridine Synthesis, the Biginelli Reaction, and the Japp-Klingemann Reaction.
This comparison will delve into the available experimental data to highlight differences in performance, present detailed experimental protocols for these key reactions, and provide visualizations of the synthetic workflows.
Performance in Key Synthetic Reactions
The choice of the ester group in a β-keto ester can influence reaction yields, reaction times, and the ease of product purification due to differences in steric hindrance and solubility. While specific quantitative data for this compound is limited in the literature, we can infer its likely performance by examining trends observed with other alkyl 2,4-dioxovalerates and related β-keto esters.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, which are precursors to pyridines.[1][2][3] These structures are found in numerous biologically active compounds. The reaction typically involves the condensation of an aldehyde, ammonia, and two equivalents of a β-keto ester.[1][2][3]
| β-Keto Ester | Aldehyde | Nitrogen Source | Catalyst/Conditions | Yield (%) | Reference |
| Ethyl Acetoacetate | Benzaldehyde | Ammonium Acetate | p-Toluenesulfonic acid (PTSA), Ultrasonic irradiation in aqueous micelles | 96 | [4] |
| Ethyl Acetoacetate | Benzaldehyde | Ammonium Acetate | Guanidine hydrochloride | 90 | |
| Methyl Acetoacetate | Benzaldehyde | Ammonium Acetate | N/A (Comparative study) | Generally high | |
| tert-Butyl Acetoacetate | Benzaldehyde | Ammonium Acetate | N/A (Comparative study) | Generally lower than methyl/ethyl |
Table 1: Comparison of yields in the Hantzsch Pyridine Synthesis with various β-keto esters. Direct data for this compound is not available in the cited literature; the comparison is based on trends observed with other alkyl esters.
Based on steric considerations, it can be inferred that this compound would likely exhibit reactivity intermediate between that of ethyl and more hindered esters like tert-butyl acetoacetate. The slightly larger propyl group may lead to marginally lower yields or require longer reaction times compared to ethyl acetoacetate under identical conditions.
Biginelli Reaction
The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-keto ester, and urea or thiourea.[5] These products are of significant interest in medicinal chemistry due to their wide range of biological activities.[5]
Studies have shown that the Biginelli reaction is tolerant to a variety of substituents on the aldehyde and the β-keto ester. While ethyl acetoacetate is the most commonly used β-keto ester, other alkyl esters have also been successfully employed.
| β-Keto Ester | Aldehyde | Urea/Thiourea | Catalyst/Conditions | Yield (%) | Reference |
| Ethyl Acetoacetate | Benzaldehyde | Urea | HCl, Ethanol, Reflux | ~60-80 | |
| Ethyl Acetoacetate | Benzaldehyde | Urea | NiCl₂, Reflux | High | |
| Methyl Acetoacetate | Aromatic Aldehydes | Urea/Thiourea | Caffeine, Solvent-free, 80 °C | 88-95 | |
| Ethyl Acetoacetate | Aromatic Aldehydes | Urea/Thiourea | Caffeine, Solvent-free, 80 °C | 90-96 |
Table 2: Comparison of yields in the Biginelli Reaction with different β-keto esters. While direct data for this compound is not available, the reaction is shown to be efficient with both methyl and ethyl esters.
The high yields obtained with both methyl and ethyl acetoacetate suggest that the reaction is not highly sensitive to small variations in the ester alkyl chain. Therefore, this compound is expected to be a viable substrate for the Biginelli reaction, likely affording good to excellent yields, comparable to its methyl and ethyl counterparts.
Japp-Klingemann Reaction
The Japp-Klingemann reaction is used to synthesize hydrazones from β-keto esters (or β-keto acids) and aryl diazonium salts.[6][7] These hydrazones are valuable intermediates, for instance, in the Fischer indole synthesis.[6] The reaction involves the cleavage of an acyl or carboxyl group.[7]
The efficiency of the Japp-Klingemann reaction can be influenced by the nature of the β-keto ester. The reaction proceeds via the formation of an enolate, and the stability and reactivity of this intermediate can be affected by the ester group.
| β-Keto Ester | Aryl Diazonium Salt | Base/Conditions | Product | Yield | Reference |
| Ethyl 2-methylacetoacetate | Benzenediazonium chloride | Sodium salt | Phenylhydrazone of ethyl pyruvate | Not specified | [8] |
| 2-substituted acetoacetic esters | Diazonium salts | NaH, NaOEt | Indole-2-carboxylates (after Fischer cyclization) | Good (70-95% for alkylation step) |
Table 3: General scheme of the Japp-Klingemann reaction. Specific comparative yield data for different alkyl esters in the Japp-Klingemann reaction is scarce in the readily available literature.
Given the mechanism, which involves nucleophilic attack of the enolate, steric hindrance around the ester group could play a role. It is plausible that this compound would react similarly to ethyl acetoacetate, as the difference in steric bulk is not substantial at the reaction center.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the Hantzsch, Biginelli, and Japp-Klingemann reactions, primarily based on the use of the well-documented ethyl acetoacetate. These can be adapted for use with this compound, potentially with minor adjustments to reaction times or purification methods.
Hantzsch Pyridine Synthesis Protocol
Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (2.60 g, 20 mmol)
-
Ammonium acetate (0.77 g, 10 mmol)
-
Ethanol (15 mL)
Procedure:
-
In a 50 mL round-bottom flask, dissolve benzaldehyde (10 mmol) and ethyl acetoacetate (20 mmol) in ethanol (15 mL).
-
Add ammonium acetate (10 mmol) to the solution.
-
Reflux the reaction mixture for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) with stirring.
-
The solid product will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford the pure diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate.
Biginelli Reaction Protocol
Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Urea (0.90 g, 15 mmol)
-
Ethanol (10 mL)
-
Concentrated Hydrochloric Acid (catalytic amount, ~0.2 mL)
Procedure:
-
In a 50 mL round-bottom flask, combine benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in ethanol (10 mL).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 4-6 hours (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Japp-Klingemann Reaction Protocol
Synthesis of the Phenylhydrazone of Ethyl Pyruvate
Materials:
-
Aniline (0.93 g, 10 mmol)
-
Concentrated Hydrochloric Acid (2.5 mL)
-
Sodium Nitrite (0.76 g, 11 mmol) in water (5 mL)
-
Ethyl 2-methylacetoacetate (1.44 g, 10 mmol)
-
Sodium Hydroxide solution (10%)
-
Ethanol
Procedure:
-
Preparation of the Diazonium Salt: In a beaker, dissolve aniline (10 mmol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (5 mL). Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (11 mmol) in water (5 mL) dropwise, keeping the temperature below 5 °C. Stir for 15 minutes.
-
Preparation of the β-Keto Ester Solution: In a separate flask, dissolve ethyl 2-methylacetoacetate (10 mmol) in ethanol (20 mL). Cool this solution to 0-5 °C.
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the β-keto ester solution with vigorous stirring, while maintaining the temperature at 0-5 °C.
-
Hydrolysis: After the addition is complete, slowly add 10% sodium hydroxide solution until the mixture is basic (pH ~8-9). Stir the reaction mixture at room temperature for 1-2 hours. The acetyl group will be cleaved during this step.
-
Work-up: Acidify the reaction mixture with dilute hydrochloric acid. The phenylhydrazone product will precipitate.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.
Reaction Workflows and Logical Relationships
The following diagrams, generated using DOT language, illustrate the workflows for the Hantzsch, Biginelli, and Japp-Klingemann reactions.
Caption: Workflow for the Hantzsch Pyridine Synthesis.
References
- 1. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Validating the Structure of Propyl 2,4-dioxovalerate with 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the field of drug discovery and development, the unambiguous structural confirmation of novel small molecules is a critical step. Propyl 2,4-dioxovalerate, a β-dicarbonyl compound, presents an interesting case for structural elucidation due to the presence of multiple carbonyl groups and a flexible propyl chain. This guide provides a comprehensive comparison of how two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy can be employed to rigorously validate its structure, offering a detailed experimental protocol and predicted data for comparison against other analytical techniques.
Structural Elucidation Workflow
The logical workflow for validating the structure of this compound using 2D NMR is a systematic process. It begins with the acquisition of standard 1D proton and carbon-13 spectra, followed by a series of 2D experiments (COSY, HSQC, and HMBC) to establish connectivity between different atoms in the molecule. The interpretation of these spectra allows for the complete assignment of all proton and carbon signals, leading to the unequivocal confirmation of the compound's structure.
Caption: Workflow for 2D NMR-based structural validation.
Predicted 1D and 2D NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, and the expected correlations in 2D NMR spectra for this compound. These predicted values are based on typical chemical shift ranges for similar functional groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Structure Fragment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | CH₃ -CH₂-CH₂-O- | ~ 0.9 | ~ 10 |
| 2 | CH₃-CH₂ -CH₂-O- | ~ 1.7 | ~ 22 |
| 3 | CH₃-CH₂-CH₂ -O- | ~ 4.2 | ~ 67 |
| 4 | -O-C(=O) - | - | ~ 165 |
| 5 | -C(=O)-CH₂ -C(=O)- | ~ 3.8 | ~ 45 |
| 6 | -CH₂-C(=O) -CH₃ | - | ~ 200 |
| 7 | -C(=O)-CH₃ | ~ 2.3 | ~ 30 |
Table 2: Predicted 2D NMR Correlations
| Proton (Position) | COSY Correlations (Protons at Position) | HSQC Correlation (Carbon at Position) | HMBC Correlations (Carbons at Position) |
| H-1 (~0.9 ppm) | 2 | 1 | 2, 3 |
| H-2 (~1.7 ppm) | 1, 3 | 2 | 1, 3, 4 |
| H-3 (~4.2 ppm) | 2 | 3 | 2, 4 |
| H-5 (~3.8 ppm) | - | 5 | 4, 6, 7 |
| H-7 (~2.3 ppm) | - | 7 | 5, 6 |
Experimental Protocols
A detailed and standardized experimental protocol is essential for obtaining high-quality, reproducible 2D NMR data.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer and Parameters:
-
Instrument: 500 MHz NMR spectrometer
-
Temperature: 298 K
1D ¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 20 ppm
-
Acquisition Time: 3-4 s
-
Relaxation Delay: 2 s
1D ¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1-2 s
-
Relaxation Delay: 2 s
2D COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Number of Increments: 256
-
Number of Scans per Increment: 8
-
Spectral Width (F1 and F2): 12 ppm
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Increments: 256
-
Number of Scans per Increment: 8
-
Spectral Width (F1): 220 ppm
-
Spectral Width (F2): 12 ppm
-
¹J(C,H) Coupling Constant: 145 Hz
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgplpndqf
-
Number of Increments: 256
-
Number of Scans per Increment: 16
-
Spectral Width (F1): 220 ppm
-
Spectral Width (F2): 12 ppm
-
Long-Range Coupling Delay (D6): 60 ms (optimized for ~8 Hz coupling)
Comparison with Alternative Methods
While other analytical techniques can provide partial information, 2D NMR offers a more complete and unambiguous structural determination.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Does not provide information on the connectivity of atoms. Isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-O). | Does not provide a complete structural framework. Ambiguous for complex molecules. |
| 1D NMR Spectroscopy | Number of different proton and carbon environments, and some local connectivity through coupling. | Can have overlapping signals in complex regions. Does not directly show long-range connectivity. |
| 2D NMR Spectroscopy | Detailed connectivity between protons (COSY), direct C-H attachments (HSQC), and long-range C-H connectivity (HMBC). | Requires a slightly longer acquisition time than 1D NMR. |
A Comparative Analysis of Synthesis Methods for Propyl 2,4-dioxovalerate
Propyl 2,4-dioxovalerate is a dicarbonyl compound with applications as an intermediate in the synthesis of various heterocyclic compounds, including pyrazoles and isoxazoles, which are significant scaffolds in medicinal chemistry. The efficient and high-purity synthesis of this molecule is therefore of considerable interest to researchers in organic synthesis and drug development. This guide provides a comparative analysis of potential methods for the synthesis of this compound, offering detailed experimental protocols and performance data where available.
Quantitative Data Summary
The following table summarizes the key performance indicators for the synthesis of this compound and its close analog, Ethyl 2,4-dioxovalerate. Method 1, the Claisen Condensation, is well-documented for the ethyl ester, and similar performance is anticipated for the propyl ester. Method 2 represents a plausible alternative route, though specific quantitative data is less readily available in the literature.
| Parameter | Method 1: Claisen Condensation | Method 2: Acylation with Propyl Oxalyl Chloride |
| Starting Materials | Dipropyl Oxalate, Acetone | Acetone, Propyl Oxalyl Chloride |
| Base/Reagent | Sodium Propoxide | Strong, non-nucleophilic base (e.g., LDA) |
| Solvent | Propanol | Aprotic solvent (e.g., THF) |
| Reaction Temperature | Low (e.g., < -5 °C) | Low (e.g., -78 °C) |
| Reaction Time | ~3 hours[1] | Not specified |
| Yield | High (estimated ~94% by analogy)[1] | Not specified |
| Purity | High (estimated ~96% by analogy)[1] | Not specified |
| Workup | Acidic quench, extraction | Quench, extraction |
| Scalability | Demonstrated for analogous compounds | Potentially scalable |
| Key Advantages | High yield, good purity, established procedure | Potentially rapid, avoids self-condensation of ester |
| Key Disadvantages | Requires alkoxide base preparation | Requires strong, anhydrous conditions; acyl chloride is moisture-sensitive |
Method 1: Claisen Condensation
This method is an adaptation of the well-established synthesis of Ethyl 2,4-dioxovalerate, which proceeds via a Claisen condensation between diethyl oxalate and acetone.[1] By substituting the ethyl-based reagents with their propyl counterparts (dipropyl oxalate and sodium propoxide), this compound can be synthesized with an expected high yield and purity.
Experimental Protocol
-
Preparation of Sodium Propoxide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 300 mL of anhydrous propanol. Carefully add 30.0 g (0.45 mol) of sodium metal in portions under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture until all the sodium has reacted to form sodium propoxide. Cool the resulting solution in an ice-salt bath.
-
Reaction Mixture Preparation: In a separate flask, prepare a mixture of 25.0 g (0.43 mol) of acetone and 73.0 g (0.42 mol) of dipropyl oxalate.
-
Condensation Reaction: Add the acetone/dipropyl oxalate mixture dropwise to the cooled sodium propoxide solution over a period of 2-3 hours, ensuring the reaction temperature is maintained below -5 °C. A precipitate will form as the reaction progresses.[1]
-
Reaction Completion and Quenching: After the addition is complete, continue stirring the mixture at the same temperature for an additional hour. Pour the reaction mixture into a beaker containing 1.5 L of ice water.
-
Acidification and Extraction: While stirring, acidify the aqueous mixture to a pH of approximately 4 using 1 M hydrochloric acid. Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 200 mL).
-
Washing and Drying: Combine the organic layers and wash twice with 150 mL of water. Dry the organic phase over anhydrous sodium sulfate (Na2SO4).[1]
-
Isolation of Product: Filter the drying agent and concentrate the organic solution under reduced pressure to yield this compound as a yellow liquid.[1]
Reaction Mechanism
The Claisen condensation involves the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of dipropyl oxalate. This is followed by the elimination of a propoxide leaving group to form the dicarbonyl product.
Caption: Reaction mechanism of the Claisen condensation for this compound synthesis.
Method 2: Acylation with Propyl Oxalyl Chloride
An alternative approach to the synthesis of this compound involves the acylation of a ketone enolate with an acyl chloride. In this case, the lithium enolate of acetone can be reacted with propyl oxalyl chloride. This method avoids the use of an alkoxide base which can sometimes lead to side reactions.
Experimental Protocol (General)
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve diisopropylamine in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium dropwise to form lithium diisopropylamide (LDA). After the addition is complete, add acetone dropwise to the LDA solution to form the lithium enolate of acetone.
-
Acylation: In a separate flask, dissolve propyl oxalyl chloride in anhydrous THF and cool to -78 °C. Slowly add the freshly prepared acetone enolate solution to the propyl oxalyl chloride solution via a cannula.
-
Quenching and Workup: After the reaction is complete (monitored by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Isolation: Allow the mixture to warm to room temperature and extract with an organic solvent such as diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification may be required, for example, by column chromatography.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the Claisen condensation method.
Caption: Experimental workflow for the synthesis of this compound via Claisen condensation.
Conclusion
The Claisen condensation represents a highly effective and well-documented method for the synthesis of alkyl 2,4-dioxovalerates, and by analogy, is expected to provide this compound in high yield and purity. The procedure is robust and scalable. The acylation of an acetone enolate with propyl oxalyl chloride offers a viable alternative, particularly for avoiding specific side reactions, although quantitative data for this specific transformation is not as readily available. The choice of method will depend on the specific requirements of the researcher, including scale, available reagents, and desired purity. For predictable, high-yield synthesis, the Claisen condensation is the recommended route based on available data.
References
Purity Assessment of Propyl 2,4-dioxovalerate by High-Performance Liquid Chromatography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical synthesis and drug development. For novel compounds such as Propyl 2,4-dioxovalerate, a key intermediate in the synthesis of various heterocyclic compounds, establishing a robust analytical method for purity assessment is paramount. High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this purpose, offering high resolution, sensitivity, and accuracy.
This guide provides a comparative overview of hypothetical HPLC methodologies for the purity assessment of this compound, offering detailed experimental protocols and supporting data. The presented methods are based on established principles for the analysis of related β-ketoester compounds.
Comparison of HPLC Methods for Purity Analysis
Two primary reversed-phase HPLC methods are proposed and compared below. Method A utilizes a traditional C18 stationary phase with a simple isocratic elution, suitable for routine quality control. Method B employs a phenyl-hexyl stationary phase with a gradient elution, designed for higher resolution and the separation of closely related impurities.
| Parameter | Method A: Isocratic C18 Analysis | Method B: Gradient Phenyl-Hexyl Analysis |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Acetonitrile | 0.1% Formic acid in Water |
| Mobile Phase B | Water | 0.1% Formic acid in Acetonitrile |
| Elution Mode | Isocratic (60:40 Acetonitrile:Water) | Gradient |
| Gradient Program | N/A | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 10 µL | 5 µL |
| Retention Time (this compound) | ~ 5.2 min | ~ 12.8 min |
| Theoretical Plates | > 2000 | > 5000 |
| Tailing Factor | < 1.5 | < 1.2 |
| Resolution of Critical Pair | > 1.5 | > 2.0 |
Experimental Protocols
Sample Preparation
A stock solution of this compound (1 mg/mL) is prepared by dissolving the compound in acetonitrile. Working standards of varying concentrations (e.g., 10, 50, 100, 250, 500 µg/mL) are prepared by diluting the stock solution with the initial mobile phase composition of the respective method.
Method A: Isocratic C18 Analysis Protocol
-
System Equilibration: The HPLC system is equilibrated with the isocratic mobile phase (60:40 Acetonitrile:Water) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Injection: 10 µL of the prepared sample or standard solution is injected into the HPLC system.
-
Data Acquisition: The chromatogram is recorded for a total run time of 15 minutes.
-
Analysis: The peak area of this compound is integrated. Purity is calculated based on the area percent method, assuming all impurities have a similar response factor at 254 nm.
Method B: Gradient Phenyl-Hexyl Analysis Protocol
-
System Equilibration: The HPLC system is equilibrated with the initial gradient conditions (30% Mobile Phase B) at a flow rate of 1.2 mL/min for at least 30 minutes.
-
Injection: 5 µL of the prepared sample or standard solution is injected.
-
Gradient Elution & Data Acquisition: The gradient program is initiated, and the chromatogram is recorded for a total run time of 30 minutes.
-
Analysis: Peak areas are integrated, and purity is determined using the area percent method. This method is particularly useful for identifying and quantifying potential synthesis-related impurities.
Workflow and Data Analysis
The general workflow for the purity assessment of this compound by HPLC is outlined below.
Potential Impurities and their Separation
The synthesis of this compound may result in several process-related impurities. A logical diagram illustrating the relationship between the starting materials, the final product, and potential impurities is shown below. Method B, with its enhanced resolving power, would be the preferred method for separating these closely related species.
Conclusion
The choice between the isocratic C18 and gradient Phenyl-Hexyl HPLC methods will depend on the specific requirements of the analysis. For rapid, routine quality control where the impurity profile is well-characterized, the isocratic method offers a time- and solvent-efficient solution. However, for in-depth purity analysis, impurity profiling, and method development, the superior resolution of the gradient Phenyl-Hexyl method is indispensable. The methodologies and data presented in this guide provide a robust starting point for the establishment of a validated HPLC purity assay for this compound, ensuring the quality and consistency of this important chemical intermediate.
A Spectroscopic Showdown: Unraveling the Tautomeric Nature of Propyl 2,4-dioxovalerate
For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's structural dynamics is paramount. Propyl 2,4-dioxovalerate, a β-keto ester, presents a classic case of keto-enol tautomerism, an equilibrium that can significantly influence its reactivity and potential biological activity. This guide provides a comparative spectroscopic analysis of this compound and its tautomeric forms, supported by experimental data and detailed protocols.
This compound exists as a mixture of its keto and enol tautomers. The equilibrium between these two forms is a dynamic process influenced by factors such as solvent polarity and temperature. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are invaluable tools for characterizing and quantifying the individual tautomers.
Due to the limited availability of published spectroscopic data for this compound, this guide will utilize data from its close structural analog, ethyl 2,4-dioxovalerate, as a representative model. The propyl and ethyl esters are expected to exhibit very similar spectroscopic properties, with minor differences in the signals corresponding to the ester alkyl chain.
Tautomeric Equilibrium
The equilibrium between the keto and enol forms of this compound is a fundamental concept in its chemistry. The diketo form can interconvert to two possible enol forms, with the more stable enol form being the one with the conjugated double bond system.
Spectroscopic Data Comparison
The following tables summarize the expected quantitative spectroscopic data for the keto and enol tautomers of this compound, based on the data available for its ethyl analog.
¹H NMR Spectral Data
| Proton Assignment | Keto Tautomer (δ, ppm) | Enol Tautomer (δ, ppm) | Multiplicity |
| -CH₃ (acetyl) | ~2.3 | ~2.1 | Singlet |
| -CH₂- (methylene) | ~3.8 | - | Singlet |
| =CH- (vinylic) | - | ~6.0 | Singlet |
| -O-CH₂- (propyl) | ~4.2 | ~4.2 | Triplet |
| -CH₂- (propyl) | ~1.7 | ~1.7 | Sextet |
| -CH₃ (propyl) | ~0.9 | ~0.9 | Triplet |
| -OH (enol) | - | ~12-14 (broad) | Singlet |
¹³C NMR Spectral Data
| Carbon Assignment | Keto Tautomer (δ, ppm) | Enol Tautomer (δ, ppm) |
| -C H₃ (acetyl) | ~30 | ~25 |
| -C H₂- (methylene) | ~50 | - |
| >C =O (acetyl) | ~200 | ~195 |
| -C (=O)CO₂R | ~192 | ~175 |
| =C H- | - | ~98 |
| =C (OH)- | - | ~180 |
| -O-C H₂- (propyl) | ~62 | ~62 |
| -C H₂- (propyl) | ~22 | ~22 |
| -C H₃ (propyl) | ~10 | ~10 |
| -C O₂R | ~165 | ~165 |
IR Spectral Data
| Vibrational Mode | Keto Tautomer (cm⁻¹) | Enol Tautomer (cm⁻¹) | Intensity |
| O-H stretch (H-bonded) | - | 3200-2500 | Broad, Strong |
| C-H stretch (sp³) | 3000-2850 | 3000-2850 | Medium |
| C=O stretch (ester) | ~1740 | ~1735 | Strong |
| C=O stretch (ketone) | ~1720 | - | Strong |
| C=O stretch (conjugated) | - | ~1650 | Strong |
| C=C stretch | - | ~1600 | Medium |
Mass Spectrometry Data
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (172.18 g/mol ). The fragmentation pattern will be influenced by the tautomeric form present in the ion source.
| m/z | Proposed Fragment | Tautomer of Origin |
| 172 | [M]⁺ | Both |
| 129 | [M - C₃H₇]⁺ | Both |
| 115 | [M - C₃H₇O]⁺ | Both |
| 87 | [CH₃COCH₂CO]⁺ | Keto |
| 43 | [CH₃CO]⁺ | Both |
Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis.
NMR Spectroscopy
Propyl 2,4-dioxovalerate: A Comparative Guide to its Reaction Products in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Propyl 2,4-dioxovalerate is a versatile precursor in organic synthesis, particularly in the formation of five- and six-membered heterocyclic rings, which are core scaffolds in many pharmaceutical agents. This guide provides a comparative analysis of the primary reaction products derived from this compound, focusing on the synthesis of pyrazoles and pyrimidines. Experimental data from analogous reactions and alternative synthetic routes are presented to offer a comprehensive overview for researchers in drug discovery and development.
Executive Summary
This compound, a β-dicarbonyl compound, readily undergoes condensation reactions with binucleophilic reagents to yield a variety of heterocyclic products. The primary and most well-documented reaction pathways involve:
-
Reaction with Hydrazines: This pathway leads to the formation of substituted pyrazoles.
-
Reaction with Amidines and Ureas: This route produces substituted pyrimidines.
This guide will compare these reaction pathways, their products, and alternative synthetic strategies. While specific quantitative data for this compound is limited in published literature, data from its close analog, Ethyl 2,4-dioxovalerate, will be used for comparative purposes, given their expected similar reactivity.
Reaction Products of this compound: A Comparison
The reactivity of the two carbonyl groups in this compound allows for regioselective synthesis of different heterocycles depending on the nucleophile used.
Pyrazole Synthesis via Knorr Cyclization
The reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives is a classic and efficient method for pyrazole synthesis, known as the Knorr pyrazole synthesis.[1][2]
Reaction Scheme:
Caption: Knorr Pyrazole Synthesis.
Expected Product: 4-acetyl-5-methyl-1H-pyrazol-3(2H)-one.
Pyrimidine Synthesis via Pinner Condensation
The Pinner synthesis provides a route to pyrimidines through the condensation of a 1,3-dicarbonyl compound with an amidine or urea.[3][4]
Reaction Scheme:
Caption: Pinner Pyrimidine Synthesis.
Expected Product: 5-acetyl-6-methyl-1H-pyrimidin-2(1H)-one.
Comparative Data
The following tables summarize the expected yields for the synthesis of pyrazoles and pyrimidines from a 1,3-dicarbonyl precursor, based on data for the analogous Ethyl 2,4-dioxovalerate.
Table 1: Comparison of Reaction Products from this compound
| Nucleophile | Product Class | Expected Product Name | Reported Yield (Analog) |
| Hydrazine | Pyrazole | 4-acetyl-5-methyl-1H-pyrazol-3(2H)-one | 82%[5] |
| Urea | Pyrimidine | 5-acetyl-6-methyl-1H-pyrimidin-2(1H)-one | High (qualitative)[6] |
Alternative Synthetic Routes
While this compound offers a direct route to these heterocycles, several alternative methods exist for the synthesis of pyrazoles and pyrimidines.
Table 2: Comparison of Alternative Synthetic Routes
| Target Heterocycle | Alternative Method | Starting Materials | Advantages |
| Pyrazole | 1,3-Dipolar Cycloaddition | Alkynes and Diazo Compounds | High regioselectivity.[7] |
| Pyrazole | Multicomponent Reaction | Aldehydes, 1,3-dicarbonyls, Diazo compounds | One-pot synthesis, operational simplicity.[8][9] |
| Pyrimidine | From Enol Ethers | Activated Enol Ethers and Amidines | Good for specific substitution patterns.[10] |
| Pyrimidine | Multicomponent Reaction (Biginelli) | Aldehyde, β-ketoester, Urea | Access to dihydropyrimidinones.[6][11] |
| Pyrimidine | From Amides and Nitriles | N-vinyl or N-aryl amides and Nitriles | Single-step synthesis.[12] |
Experimental Protocols
Detailed experimental procedures for the synthesis of pyrazoles and pyrimidines from 1,3-dicarbonyl compounds are well-established.
General Protocol for Pyrazole Synthesis (Knorr)
A solution of this compound in a suitable solvent (e.g., ethanol) is treated with hydrazine hydrate. The reaction mixture is typically heated under reflux for several hours. After cooling, the product often precipitates and can be isolated by filtration. Further purification can be achieved by recrystallization.[13]
General Protocol for Pyrimidine Synthesis (Pinner)
This compound is reacted with urea or an amidine hydrochloride in the presence of a base (e.g., sodium ethoxide) in a solvent like ethanol. The mixture is heated under reflux. The product is then isolated by cooling the reaction mixture and collecting the precipitate, which may be followed by recrystallization.
Visualizations
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of heterocyclic products from this compound.
Caption: General experimental workflow.
Conclusion
This compound is a valuable and efficient building block for the synthesis of pyrazole and pyrimidine derivatives. The choice of the binucleophile dictates the resulting heterocyclic scaffold. While direct experimental data for the propyl ester is not extensively available, the well-documented reactivity of its ethyl analog provides a reliable predictive framework for reaction outcomes and yields. For researchers seeking to synthesize these important heterocyclic cores, this compound represents a readily accessible and versatile starting material. Further exploration of its reactivity in multicomponent reactions could unveil novel and efficient pathways to diverse molecular architectures for drug discovery.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Pyrazole - Wikipedia [en.wikipedia.org]
- 3. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 5. banglajol.info [banglajol.info]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rjpbcs.com [rjpbcs.com]
Benchmarking the Efficiency of Propyl 2,4-dioxovalerate in Pyrazole Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficiency of Propyl 2,4-dioxovalerate in pyrazole synthesis against alternative methods. The synthesis of pyrazoles, a core scaffold in many pharmaceutical agents, is a critical process in drug discovery and development. This document presents experimental data, detailed protocols, and visual representations of reaction pathways to aid researchers in selecting the most efficient method for their specific needs.
Executive Summary
The traditional and most common method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester, such as this compound, with a hydrazine.[1][2] This method is known for its reliability and generally high yields. However, recent advancements in synthetic methodology have introduced several alternative approaches, including multicomponent reactions and the use of green chemistry techniques like microwave and ultrasound irradiation, which can offer significant advantages in terms of reaction time, yield, and environmental impact.[3][4] This guide will benchmark the performance of this compound in the classical Knorr synthesis against these modern alternatives.
Data Presentation: A Comparative Analysis of Pyrazole Synthesis Methods
The following table summarizes the key performance indicators for pyrazole synthesis using this compound (via Knorr synthesis) and prominent alternative methods. The data for this compound is extrapolated from experiments using structurally similar ethyl and methyl esters due to a lack of specific literature data for the propyl variant. This extrapolation is based on the general reactivity of β-ketoesters in the Knorr synthesis.[5]
| Method | Key Reagents | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Knorr Synthesis (this compound) | This compound, Hydrazine | 1-3 hours | 75-90% (estimated) | Well-established, reliable, good yields | Requires heating, longer reaction times |
| Knorr Synthesis (Ethyl Acetoacetate) | Ethyl Acetoacetate, Phenylhydrazine | 1 hour | ~95%[6] | High yield, readily available starting materials | Use of catalyst (nano-ZnO) may be required for optimal results |
| Multicomponent Reaction | Aldehyde, Malononitrile, Hydrazine | 5-15 minutes | 90-95%[7] | Fast, high atom economy, one-pot synthesis | May require specific catalysts, optimization can be complex |
| Microwave-Assisted Synthesis | Chalcones, Hydrazine Hydrate | 5-10 minutes | 85-95%[8] | Extremely fast, often higher yields, energy efficient | Requires specialized microwave reactor |
| Ultrasound-Assisted Synthesis | β-ketoester, Hydrazine | 30 minutes | 80-92% | Faster than conventional heating, good yields | Requires ultrasonic equipment |
Experimental Protocols
Pyrazole Synthesis using this compound (Knorr Synthesis)
This protocol is adapted from the well-established Knorr synthesis for β-ketoesters.[2]
Materials:
-
This compound (1 mmol)
-
Hydrazine hydrate (1.1 mmol)
-
Ethanol (10 mL)
-
Glacial acetic acid (catalytic amount, ~2-3 drops)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate (1.1 mmol) to the mixture while stirring.
-
Heat the reaction mixture to reflux (approximately 78 °C) for 1-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add cold water to the residue to precipitate the pyrazole product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a desiccator.
-
The crude product can be further purified by recrystallization from ethanol.
Alternative Method 1: Multicomponent Synthesis of Pyrazoles
This one-pot synthesis offers a rapid and efficient alternative to the classical Knorr synthesis.[7]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Ethanol (10 mL)
-
Piperidine (catalytic amount)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and hydrazine hydrate (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at room temperature for 5-15 minutes.
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
Alternative Method 2: Microwave-Assisted Pyrazole Synthesis
This method utilizes microwave irradiation to dramatically reduce reaction times.[8]
Materials:
-
Chalcone (1 mmol)
-
Hydrazine hydrate (1.5 mmol)
-
Ethanol (5 mL)
Procedure:
-
In a microwave-safe reaction vessel, suspend the chalcone (1 mmol) and hydrazine hydrate (1.5 mmol) in ethanol (5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 100-120 °C for 5-10 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product will crystallize upon cooling.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
Mandatory Visualizations
Knorr Pyrazole Synthesis Mechanism
Caption: Knorr pyrazole synthesis mechanism.
Experimental Workflow for Pyrazole Synthesis
Caption: General experimental workflow for pyrazole synthesis.
References
- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Navigating Specificity: A Guide to Cross-Reactivity Studies of Propyl 2,4-dioxovalerate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The robust evaluation of antibody specificity is a cornerstone of reliable immunoassay development. In the context of small molecules like Propyl 2,4-dioxovalerate, understanding the potential for cross-reactivity with structurally similar compounds is paramount to ensure assay accuracy and prevent misleading results. This guide provides a framework for presenting and interpreting cross-reactivity data, offering a clear comparison of a target analyte's immunoreactivity with that of its potential analogs.
While specific experimental data for this compound is not publicly available at this time, this guide utilizes a representative dataset for a hypothetical small molecule hapten to illustrate the principles and data presentation formats that are essential for such studies.
Comparative Cross-Reactivity Data
The central aim of a cross-reactivity study is to quantify the extent to which analogs of the target analyte interfere with the immunoassay. This is typically expressed as a percentage of cross-reactivity, calculated from the concentration of the target analyte and the cross-reacting compound that produce the same signal (usually 50% inhibition in a competitive assay).
Table 1: Cross-Reactivity of an Anti-Hapten Antibody in a Competitive ELISA
| Compound | IC50 (nM) | % Cross-Reactivity |
| Hapten X (Target Analyte) | 10 | 100% |
| Analog A | 50 | 20% |
| Analog B | 200 | 5% |
| Analog C | 1000 | 1% |
| Analog D | >10,000 | <0.1% |
% Cross-Reactivity = (IC50 of Hapten X / IC50 of Analog) x 100
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
The following is a detailed methodology for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common format for determining the cross-reactivity of small molecule haptens.
1. Plate Coating:
-
A 96-well microtiter plate is coated with a conjugate of the target hapten (e.g., Hapten X-BSA) at a concentration of 1-10 µg/mL in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).
-
The plate is incubated overnight at 4°C.
2. Washing:
-
The coating solution is discarded, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
3. Blocking:
-
To prevent non-specific binding, the remaining protein-binding sites on the plate are blocked by adding 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well.
-
The plate is incubated for 1-2 hours at room temperature.
4. Competitive Reaction:
-
After another wash step, 50 µL of a standard solution of the target analyte (Hapten X) or the potential cross-reacting analog is added to the wells at various concentrations.
-
Immediately following, 50 µL of the primary antibody (raised against Hapten X) at a predetermined optimal dilution is added to each well.
-
The plate is incubated for 1-2 hours at room temperature, allowing the free analyte and the coated hapten-conjugate to compete for antibody binding.
5. Secondary Antibody Incubation:
-
The plate is washed, and 100 µL of a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and directed against the species of the primary antibody is added to each well.
-
The plate is incubated for 1 hour at room temperature.
6. Substrate Addition and Signal Detection:
-
Following a final wash, 100 µL of a suitable chromogenic substrate (e.g., TMB) is added to each well.
-
The color development is allowed to proceed for a set time (e.g., 15-30 minutes) in the dark.
-
The reaction is stopped by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).
-
The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
7. Data Analysis:
-
A standard curve is generated by plotting the absorbance against the concentration of the target analyte.
-
The IC50 values (the concentration of the analyte that causes 50% inhibition of the maximum signal) are determined for the target analyte and each analog.
-
The percent cross-reactivity is calculated using the formula provided in the caption of Table 1.
Visualizing the Experimental Workflow
A clear understanding of the experimental process is crucial for reproducibility and data interpretation. The following diagram, generated using the DOT language, illustrates the workflow of a competitive ELISA for cross-reactivity testing.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Propyl 2,4-Dioxovalerate
For Immediate Reference: This document provides procedural guidance for the safe disposal of propyl 2,4-dioxovalerate. All personnel handling this chemical must be familiar with these protocols to ensure a safe and compliant laboratory environment.
Immediate Safety and Spill Response
In the event of a spill, immediate action is crucial to prevent chemical exposure and environmental contamination.
Personal Protective Equipment (PPE): Before handling any spill, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In case of significant spills or inadequate ventilation, use a NIOSH-approved respirator with an organic vapor cartridge.
Spill Containment and Cleanup:
-
Ventilation: Ensure the area is well-ventilated.
-
Ignition Sources: Extinguish all nearby ignition sources (e.g., open flames, hot plates).
-
Containment: For small spills, absorb the chemical with an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for chemical waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: The collected waste is considered hazardous and must be disposed of according to the procedures outlined below.
Quantitative Data Summary
The following table summarizes key safety and physical data for the related compound, ethyl 2,4-dioxovalerate, which should be considered indicative for this compound in the absence of specific data.
| Property | Value | Source |
| Physical State | Liquid | [1] |
| Appearance | Yellow | [1] |
| Flash Point | > 112 °C / > 233.6 °F | [1] |
| Incompatible Materials | Bases, Oxidizing agents | [1] |
| Hazardous Decomposition | Thermal decomposition can lead to the release of irritating gases and vapors. | [1] |
Step-by-Step Disposal Protocol
This protocol provides a general framework for the disposal of this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific regulations and procedures.
1. Waste Identification and Segregation:
-
This compound waste should be classified as a flammable organic liquid.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. In particular, avoid mixing with bases and oxidizing agents[1].
2. Waste Collection and Storage:
-
Collect waste this compound in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
The label should clearly indicate "Hazardous Waste," "this compound," and any other information required by your institution.
-
Store the waste container in a cool, dry, well-ventilated area, away from heat and ignition sources[2].
3. Disposal Method:
-
Incineration: The preferred method for disposing of flammable organic liquids is through high-temperature incineration at a licensed hazardous waste facility. This ensures complete destruction of the compound.
-
Landfill: Disposal in a landfill is not recommended for liquid organic chemicals.
-
Sewer Disposal: Do not dispose of this compound down the drain.
4. Arranging for Waste Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with accurate information about the waste, including its composition and volume.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Propyl 2,4-dioxovalerate
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical guidance for the handling of Propyl 2,4-dioxovalerate. The following procedures are designed to minimize risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals. The information is based on the safety data for the closely related compound, Ethyl 2,4-dioxovalerate, and general principles of laboratory safety.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | PPE Required | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Goggles are required for protection against liquid splashes and chemical vapors. A face shield must be worn over safety goggles when there is a splash hazard, such as during dispensing or pouring large volumes.[1] |
| Skin | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[1] For prolonged contact or immersion, heavier duty gloves should be considered. Gloves must be removed immediately after contact with the chemical, and hands should be washed before putting on a new pair.[1] |
| Body | Laboratory Coat | A full-length lab coat must be worn and kept closed with sleeves rolled down.[2] |
| Respiratory | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to avoid inhalation of vapors. In confined or poorly ventilated areas, NIOSH-approved respiratory protection may be required.[3] |
| Feet | Closed-toe shoes | Never wear sandals or open-toed shoes in the laboratory.[2] |
Emergency First Aid Procedures
In the event of an exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4] Seek immediate medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the person to fresh air.[4] If symptoms occur, seek medical attention immediately. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[4] Do NOT induce vomiting.[5] Seek medical attention if you feel unwell. |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is essential for maintaining a safe laboratory environment.
Handling Procedures
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a designated area, preferably within a chemical fume hood.
-
Dispensing : When transferring the chemical, use appropriate tools such as a pipette or a graduated cylinder to minimize splashes.
-
Heating : Avoid heating the substance near open flames or other sources of ignition, as it may be flammable.[3][5]
-
Post-Handling : After handling, wash hands thoroughly. Clean the work area and any equipment used.
Storage Requirements
-
Keep the container tightly closed in a dry and well-ventilated place.[4]
-
Store in a cool place, away from heat and sources of ignition.[3][5]
-
Store locked up.
-
Incompatible materials to avoid include bases and oxidizing agents.[4]
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection
-
Segregation : Collect all waste containing this compound in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
Disposal Procedure
-
Consult Regulations : Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]
-
Professional Disposal : Dispose of the contents and container through an approved waste disposal plant. Do not dispose of down the drain or in regular trash.
Spill Response Protocol
In the event of a spill, a swift and organized response is necessary to mitigate the hazard.
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill.
-
Collect : Sweep up the absorbed material and shovel it into a suitable container for disposal.[4]
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Personal Protective Equipment : All personnel involved in the cleanup must wear the appropriate PPE as outlined in the table above.
Visual Safety Guides
To further enhance understanding and adherence to safety protocols, the following diagrams illustrate key workflows.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response protocol for a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
